Deleobuvir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIGAHXAJEULY-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235516 | |
| Record name | Deleobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863884-77-9 | |
| Record name | BI 207127 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deleobuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deleobuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deleobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELEOBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deleobuvir (BI 207127): A Technical Chronicle of Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was investigated for the treatment of chronic HCV infection, primarily in combination with other direct-acting antiviral agents. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, with a focus on its mechanism of action, preclinical and clinical evaluation, and the experimental methodologies employed.
Discovery and Lead Optimization
The journey to identify this compound began with a high-throughput screening (HTS) campaign that identified an initial hit compound. This lead molecule underwent extensive optimization guided by principles of conformation-based restrictions and scaffold replacements to enhance its antiviral potency and pharmacokinetic properties.
A key strategy in the lead optimization process was to rigidify the molecule's conformation to better fit the binding pocket of the NS5B polymerase. This involved a "linker hopping" approach to identify a new structural hinge, leading to a promising diamide chemical series. Further refinement involved replacing a benzimidazole scaffold with a more lipophilic indole isostere, which ultimately led to the identification of this compound.
Chemical Synthesis
The chemical synthesis of this compound is a convergent process, with a key step involving a one-pot borylation-Suzuki coupling reaction. This efficient palladium-catalyzed reaction was crucial for the large-scale synthesis required for clinical development. The synthesis starts from commercially available materials and involves the construction of the core indole and benzimidazole ring systems, followed by their coupling and subsequent modifications to yield the final active pharmaceutical ingredient.
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically binds to a specific pocket within the thumb domain of the HCV NS5B polymerase, known as thumb-pocket 1.[1] This binding induces a conformational change in the enzyme, which ultimately inhibits its RNA-dependent RNA polymerase activity and prevents viral RNA replication.[2][3]
Preclinical Evaluation
In Vitro Antiviral Activity
The antiviral activity of this compound was assessed using HCV subgenomic replicon assays. In these cell-based assays, this compound demonstrated potent inhibition of HCV replication, with median 50% effective concentration (EC50) values of 23 nM for genotype 1a and 11 nM for genotype 1b.[1][4]
| Parameter | HCV Genotype 1a | HCV Genotype 1b |
| EC50 (nM) | 23[1][4] | 11[1][4] |
| IC50 (nM) | 50[3] | 50[3] |
In Vitro Resistance Studies
In vitro resistance selection studies were conducted by passaging HCV replicons in the presence of increasing concentrations of this compound. These studies identified amino acid substitutions in the thumb-pocket 1 of the NS5B polymerase, with mutations at positions P495, P496, and V499A being associated with decreased susceptibility to the drug.[1] Notably, the P495L substitution conferred a 120- to 310-fold decrease in sensitivity to this compound.[5]
| Mutation | Fold-Change in EC50 |
| P495L | 120-310[5] |
| P495S | >100 |
| V499A | >10 |
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is used to determine the in vitro antiviral activity of compounds against HCV.
Methodology:
-
Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene are seeded in 96-well plates.
-
The cells are treated with serial dilutions of this compound.
-
After a 72-hour incubation period at 37°C, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The EC50 value, representing the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.
NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
A reaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA template, and radiolabeled [3H]UTP is prepared.
-
This compound is added to the reaction mixture.
-
The mixture is incubated to allow the polymerase to synthesize a new RNA strand, incorporating the [3H]UTP.
-
Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind to the biotinylated RNA template.
-
If the [3H]UTP has been incorporated into the newly synthesized RNA strand, it will be in close proximity to the SPA bead, causing the scintillant within the bead to emit light.
-
The amount of light emitted is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined.
In Vitro Resistance Selection
This method is used to identify viral mutations that confer resistance to an antiviral compound.
Methodology:
-
HCV replicon-containing cells are cultured in the presence of a low concentration of this compound.
-
The culture is monitored for signs of viral replication.
-
The concentration of this compound in the culture medium is gradually increased over several passages (typically 10-15 weeks).
-
Cell colonies that are able to replicate in the presence of high concentrations of the drug are isolated.
-
The NS5B gene from these resistant colonies is sequenced to identify any amino acid substitutions compared to the wild-type virus.
Clinical Development
This compound progressed to Phase 3 clinical trials, where it was primarily evaluated in combination with the NS3/4A protease inhibitor faldaprevir and ribavirin. The key clinical trials in its development program were the SOUND-C2, SOUND-C3, HCVerso1, and HCVerso2 studies.
Clinical Trial Design Overview
The clinical trials for this compound were designed to assess its safety, efficacy, and optimal dosing in treatment-naïve patients with chronic HCV genotype 1 infection.
Key Clinical Trials
SOUND-C2 (NCT01132313): This Phase 2b study evaluated different durations and dosing regimens of this compound in combination with faldaprevir and ribavirin in treatment-naïve patients with HCV genotype 1.[6][7]
SOUND-C3 (NCT01132313): A Phase 2b study that explored the interferon-free combination of faldaprevir, this compound, and ribavirin in treatment-naïve patients with HCV genotype 1a (IL28B CC) and 1b.[8]
HCVerso1 (NCT01275999) and HCVerso2 (NCT01308263): These were Phase 3 trials that further investigated the efficacy and safety of faldaprevir and this compound with ribavirin in treatment-naïve patients with HCV genotype 1b, including those with compensated cirrhosis and those ineligible for peginterferon therapy.[9][10]
Inclusion Criteria (HCVerso1 & 2):
-
Age 18-75 years
-
Chronic HCV genotype 1b infection
-
HCV RNA ≥1,000 IU/mL
-
Treatment-naïve
-
Compensated liver disease (with or without cirrhosis)[10]
Exclusion Criteria (HCVerso1 & 2):
-
Mixed-genotype HCV or non-1b genotype
-
Hepatitis B or HIV co-infection
-
Decompensated liver disease
-
In HCVerso1, patients likely ineligible for peginterferon/ribavirin were excluded.[10]
Clinical Efficacy
The combination of this compound, faldaprevir, and ribavirin demonstrated high efficacy in treatment-naïve patients with HCV genotype 1b. In the SOUND-C2 study, a 28-week regimen resulted in a sustained virologic response at 12 weeks post-treatment (SVR12) of 85% in this patient population.[9] The HCVerso trials also showed that a 24-week regimen of faldaprevir, this compound, and ribavirin resulted in significantly higher SVR12 rates compared to historical controls.[9]
| Trial | Treatment Arm | Patient Population | SVR12 Rate |
| SOUND-C2 | Faldaprevir + this compound + Ribavirin (28 weeks) | HCV GT-1b, Treatment-naïve | 85%[9] |
| HCVerso1 | Faldaprevir + this compound + Ribavirin (24 weeks) | HCV GT-1b, Treatment-naïve | 81% (adjusted)[11] |
| HCVerso2 | Faldaprevir + this compound + Ribavirin (24 weeks) | HCV GT-1b, Treatment-naïve (including IFN-ineligible) | 72-74% (adjusted, with cirrhosis)[11] |
Safety and Tolerability
The most common adverse events reported in clinical trials of this compound in combination with faldaprevir and ribavirin were gastrointestinal (nausea, vomiting) and skin-related events (rash).[9] These were generally mild to moderate in intensity.
Discontinuation of Development
Despite promising results in patients with HCV genotype 1b, the development of this compound was discontinued in December 2013. The decision was based on findings from the Phase 3 trials which indicated that the overall efficacy of the faldaprevir and this compound-based regimen was not sufficient to be competitive in the rapidly evolving landscape of HCV therapeutics, particularly in patients with genotype 1a infection where response rates were considerably lower.
Conclusion
This compound (BI 207127) represents a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase that progressed through a rigorous discovery and development program. While it ultimately did not reach the market due to insufficient efficacy in broader patient populations, the technical data and insights gained from its development have contributed valuable knowledge to the field of antiviral drug discovery. The detailed experimental protocols and clinical trial data presented in this guide offer a comprehensive resource for researchers and scientists in the field.
References
- 1. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – All About Drugs [allfordrugs.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Efficacy and safety of faldaprevir, this compound, and ribavirin in treatment-naive patients with chronic hepatitis C virus infection and advanced liver fibrosis or cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance Study of AG-021541, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Faldaprevir, this compound, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. HCVerso1 and 2: faldaprevir with this compound (BI 207127) and ribavirin for treatment-naïve patients with chronic hepatitis C virus genotype-1b infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Deleobuvir: A Deep Dive into its Mechanism as an NS5B Polymerase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the viral replication machinery, NS5B represents a prime target for direct-acting antiviral (DAA) agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its allosteric inhibition of NS5B, binding characteristics, and the molecular basis of viral resistance. This document synthesizes quantitative data from biochemical and cellular assays and outlines detailed experimental protocols for the characterization of NS5B inhibitors.
Introduction to this compound and the HCV NS5B Target
The hepatitis C virus is a single-stranded RNA virus that relies on its own enzymatic machinery for replication. The NS5B protein, an RNA-dependent RNA polymerase, is the catalytic core of the HCV replication complex and is responsible for synthesizing new viral RNA genomes. Unlike host cellular polymerases, HCV NS5B is a valid target for selective antiviral therapy.
This compound is a potent and selective NNI that targets the NS5B polymerase. NNIs are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site for nucleotide incorporation. This binding induces a conformational change that ultimately impairs the enzyme's catalytic function.[1]
Mechanism of Action: Allosteric Inhibition of NS5B
This compound functions by binding to a specific allosteric site on the NS5B polymerase known as the "thumb pocket 1" or "thumb site I".[2][3] This binding is a reversible and non-covalent interaction. The binding of this compound to this pocket induces a conformational change in the NS5B protein, which locks the enzyme in an inactive state. This conformational change is thought to prevent the necessary structural rearrangements required for the initiation and elongation of the nascent RNA strand.
The proposed mechanism of allosteric inhibition by this compound can be visualized as follows:
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified in various in vitro systems, including enzymatic assays and cell-based replicon systems. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters used to evaluate its antiviral activity.
| Parameter | HCV Genotype | Value (nM) | Assay System |
| EC50 | Genotype 1a | 23 | Subgenomic Replicon |
| EC50 | Genotype 1b | 11 | Subgenomic Replicon |
| IC50 | Genotype 1b | 50 | Recombinant NS5B Assay |
Table 1: In Vitro Activity of this compound Against HCV Genotypes 1a and 1b. [3][4]
Molecular Basis of Resistance
The emergence of drug resistance is a critical consideration in antiviral therapy. For this compound, resistance has been primarily associated with amino acid substitutions within the thumb pocket 1 binding site of the NS5B polymerase. The most frequently observed resistance-associated variations (RAVs) occur at positions Proline 495 (P495), Proline 496 (P496), and Valine 499 (V499).[4]
| Mutation | Fold-Change in this compound Susceptibility (EC50) |
| P495L | >100 |
| P495S | >100 |
| P496S | >10 |
| V499A | 2-5 |
Table 2: Impact of Key Resistance Mutations on this compound Activity.
The logical relationship for the development of resistance is depicted below:
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NS5B inhibitors like this compound.
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Activity Assay
This assay measures the enzymatic activity of recombinant NS5B polymerase by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Workflow:
Protocol:
-
Reaction Mixture Preparation:
-
Prepare the assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 50 mM NaCl.
-
In a 50 µL reaction volume, combine the following components on ice:
-
Recombinant HCV NS5B polymerase (final concentration: 50 nM)
-
Poly(A) RNA template (final concentration: 100 ng/µL)
-
Oligo(U)₁₂ primer (final concentration: 10 ng/µL)
-
ATP, CTP, GTP (final concentration: 10 µM each)
-
UTP (final concentration: 1 µM)
-
[α-³²P]UTP (10 µCi)
-
This compound or other inhibitors at desired concentrations (or DMSO as a control).
-
-
-
Incubation:
-
Initiate the reaction by transferring the reaction mixture to a 30°C water bath.
-
Incubate for 1 hour.
-
-
Reaction Termination and RNA Precipitation:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Precipitate the RNA by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes.
-
-
Quantification:
-
Collect the precipitated RNA on a glass fiber filter.
-
Wash the filter extensively with 5% TCA and then with ethanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HCV Subgenomic Replicon Assay for EC50 Determination
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon.
Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene) in 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of HCV Replication:
-
If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Alternatively, total RNA can be extracted, and HCV RNA levels can be quantified by real-time RT-PCR.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Site-Directed Mutagenesis for Resistance Profiling
This protocol describes the generation of NS5B mutants with specific resistance-associated variations using a commercially available site-directed mutagenesis kit.
Protocol:
-
Primer Design:
-
Design complementary forward and reverse primers containing the desired mutation (e.g., for P495L). The mutation should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, a plasmid containing the wild-type HCV NS5B gene as a template, and the designed mutagenic primers.
-
Perform thermal cycling according to the kit manufacturer's instructions to amplify the entire plasmid with the desired mutation.
-
-
Digestion of Parental DNA:
-
Digest the parental (non-mutated) methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express and purify the mutant NS5B protein using a suitable expression system (e.g., E. coli or baculovirus) for subsequent characterization in enzymatic assays.
-
Conclusion
This compound is a well-characterized allosteric inhibitor of the HCV NS5B polymerase that acts by binding to the thumb pocket 1 and inducing a non-productive conformation of the enzyme. Its potent antiviral activity is underscored by low nanomolar EC50 values in cell-based replicon assays. The emergence of resistance is primarily driven by mutations in the inhibitor's binding site, with P495 substitutions conferring the highest levels of resistance. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel NS5B inhibitors, contributing to the development of more effective therapies for hepatitis C. Although the development of this compound was discontinued, the knowledge gained from its study remains valuable for the field of antiviral drug discovery.[4]
References
- 1. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hepatitis C Virus NS5A Stimulates NS5B During In Vitro RNA Synthesis in a Template Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – HCV NS5B Polymerase Inhibitor (RUO) [benchchem.com]
The Convergent Synthesis of Deleobuvir: A Technical Guide
Deleobuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, represents a significant target in antiviral drug development. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth overview of a convergent chemical synthesis pathway for this compound, detailing the preparation of key intermediates and their subsequent coupling to form the final active pharmaceutical ingredient. The synthesis is characterized by strategic bond formations, including a notable Heck reaction and a crucial amide bond formation, culminating in a final hydrolysis step.
Core Synthesis Strategy
The synthesis of this compound is designed as a convergent process, where two major molecular fragments are synthesized independently and then coupled together. This approach allows for efficient material throughput and purification of intermediates, maximizing the overall yield. The key fragments are:
-
The Indole Core: A substituted 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylic acid.
-
The Benzimidazole Acrylate Side Chain: An (E)-butyl 3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate moiety.
These two fragments are joined via an amide bond, followed by the hydrolysis of the butyl ester to yield the final carboxylic acid of this compound.
Synthesis of the Indole Core Fragment
The preparation of the indole core begins with the synthesis of a stable isopropyl ester of 3-cyclopentyl-1-methyl-1H-indole-6-carboxylic acid, which is then brominated to introduce a key handle for subsequent cross-coupling reactions.
Step 1: Synthesis of Isopropyl 3-Cyclopentyl-1-methyl-1H-indole-6-carboxylate
This step involves the transesterification of the corresponding methyl ester to the more stable isopropyl ester.
Experimental Protocol: A mixture of methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (50.0 g, 0.194 mol) and lithium isopropoxide (16.2 g, 95%, 0.233 mol) in 2-propanol is stirred at 65 ± 5 °C for at least 30 minutes to ensure complete transesterification. The reaction mixture is then cooled to 40 ± 5 °C, and water (600 g) is added at a rate that maintains the temperature. Following the addition of water, the mixture is cooled to 20-25 °C over 2 hours and held at this temperature for at least 1 hour to facilitate crystallization. The solid product is collected by filtration, rinsed with 28 wt% 2-propanol in water (186 g) and then with water (500 g). The wet cake is dried under vacuum (< 200 Torr) at 40-45 °C until the water content is below 0.5%.[1]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | 257.33 | 50.0 g | 0.194 |
| Lithium isopropoxide (95%) | 66.01 | 16.2 g | 0.233 |
| 2-Propanol | - | - | - |
| Water | - | - | - |
| Product | Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | 52.7 g | 95% Yield |
Step 2: Synthesis of Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
The indole core is then brominated at the 2-position. Careful temperature control and quenching are critical to minimize the formation of impurities.
Experimental Protocol: This process involves the bromination of Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate with bromine. It is crucial to control the reaction temperature and to quench the reaction mixture with a solution of aqueous sodium thiosulfate and 4-methylmorpholine to minimize the formation of dibromo and 2-indolone impurities. The crude product is then neutralized with NaOH. The product is dried under vacuum at 50-60 °C until the water content is less than 0.4%.[1]
| Reagent/Material | Notes |
| Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | Starting material from Step 1 |
| Bromine | Brominating agent |
| Sodium thiosulfate (aq) | Quenching agent |
| 4-Methylmorpholine | Quenching agent |
| Sodium hydroxide | Neutralization |
| Product | Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate |
| Yield | 80-85% |
Synthesis of the Benzimidazole Acrylate Side Chain
The synthesis of this fragment involves a palladium-catalyzed Heck reaction to form a cinnamate derivative, which serves as a precursor to the benzimidazole ring system.
Step 3: Synthesis of n-Butyl 3-methylamino-4-nitrocinnamate via Ligandless Heck Reaction
This key step utilizes a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: To a solution of 4-chloro-2-(methyl)aminonitrobenzene, Pd(OAc)₂ (0.005 eq), and LiCl (1.0 eq) in DMAc, 'Pr₂NEt (1.2 eq) is added, followed by n-butyl acrylate (1.05 eq) under a nitrogen atmosphere. The reaction mixture is heated to 110 °C and stirred for 12 hours. After cooling to 50 °C, 1-methylimidazole (0.5 eq) is added, and the mixture is stirred for 30 minutes before being filtered. Water is added to the filtrate, and the resulting mixture is cooled to room temperature over 1 hour. The solid product is collected by filtration, washed with water, and dried.[2]
| Reagent/Material | Molar Mass ( g/mol ) | Moles (Relative) |
| 4-chloro-2-(methyl)aminonitrobenzene | - | 1.0 eq |
| Pd(OAc)₂ | 224.50 | 0.005 eq |
| LiCl | 42.39 | 1.0 eq |
| 'Pr₂NEt | 129.24 | 1.2 eq |
| n-Butyl acrylate | 128.17 | 1.05 eq |
| 1-Methylimidazole | 82.10 | 0.5 eq |
| DMAc | - | Solvent |
| Product | n-Butyl 3-methylamino-4-nitrocinnamate | 96% Yield |
A detailed synthesis for 4-chloro-2-(methyl)aminonitrobenzene starts from 2,4-dichloronitrobenzene and aqueous methylamine in DMSO at 65 °C.[1][2]
Assembly of this compound and Final Hydrolysis
The two key fragments are coupled through an amide bond, followed by the formation of the benzimidazole ring and final hydrolysis of the ester to yield this compound. A crucial one-pot borylation-Suzuki coupling reaction has also been reported as a highly efficient method for a related synthesis.[3]
Step 4: Amide Coupling, Benzimidazole Formation, and Final Hydrolysis
The following steps describe the final assembly. The synthesis of the cyclobutylamino intermediate is achieved via a Bucherer-Bergs reaction using potassium cyanide.[4] The subsequent amide coupling and cyclization to form the benzimidazole ring lead to the penultimate ester intermediate.
Experimental Protocol for Hydrolysis: The hydrolysis of (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate is carried out in a mixture of THF/MeOH and aqueous NaOH. Controlled acidification of the resulting sodium salt with acetic acid is critical to obtain a crystalline product that is easy to filter.[2] An alternative procedure involves heating the starting ester (I) in l-methyl-2-pyrrolidinone (NMP) to 50-53 °C, followed by the addition of aqueous NaOH. The mixture is stirred for approximately 10 hours. After completion, a premixed aqueous solution of acetic acid is added to adjust the pH to 5.5-7.5. The mixture is then cooled to 20+5 °C, and the solid product is collected by filtration.[5]
| Reagent/Material | Purpose |
| (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate | Starting Ester |
| THF/MeOH or NMP | Solvent |
| Sodium Hydroxide (aq) | Hydrolysis Reagent |
| Acetic Acid (aq) | Acidification |
| Product | This compound |
| Yield | 90% for the ester precursor, 93-98% for the final hydrolysis step [1][2] |
Visualizing the Synthesis Pathway
The overall synthetic pathway can be visualized as a convergent process.
Caption: Convergent synthesis pathway of this compound.
This diagram illustrates the two main branches of the synthesis converging to form the final product.
Logical Workflow for Key Reaction
The Heck reaction is a critical C-C bond-forming step in this synthesis.
Caption: Workflow for the ligandless Heck reaction.
This workflow outlines the key steps and conditions for the palladium-catalyzed cross-coupling reaction.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A highly concise and convergent synthesis of HCV polymerase inhibitor this compound (BI 207127): application of a one-pot borylation-Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound, a potent hepatitis C virus polymerase inhibitor, and its major metabolites labeled with carbon-13 and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to the Deleobuvir Binding Site on HCV NS5B Thumb-Pocket 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of Deleobuvir to the thumb-pocket 1 allosteric site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the binding interactions and experimental workflows.
Introduction to this compound and the NS5B Thumb-Pocket 1
This compound (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, an essential enzyme for viral replication. Unlike nucleoside inhibitors that target the enzyme's active site, this compound binds to an allosteric site known as thumb-pocket 1.[1] This binding event induces a conformational change in the enzyme, ultimately inhibiting its ability to synthesize viral RNA.[2] The thumb-pocket 1 is located approximately 30 Å from the catalytic center of the enzyme, within the thumb domain.[3][4] This site is a target for a class of indole-based inhibitors, to which this compound belongs.
Quantitative Data on this compound Binding and Activity
The inhibitory activity of this compound has been characterized through various in vitro assays, primarily using HCV replicon systems of different genotypes. The potency of this compound is typically reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |
| EC50 | 23 nM | 11 nM | [2] |
This compound generally exhibits greater potency against genotype 1b compared to genotype 1a.[1] This difference in activity is attributed to natural polymorphisms in the NS5B sequence between the two genotypes.
Resistance to this compound is primarily associated with amino acid substitutions at key residues within the thumb-pocket 1. The most frequently observed resistance-associated variants (RAVs) are at positions Pro495, Pro496, and Val499.
| Mutation | Fold Change in this compound Susceptibility | Reference |
| P495L | 120- to 310-fold decrease |
Mutations at position P495, such as P495L, confer the highest levels of resistance to this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with HCV NS5B.
Expression and Purification of Recombinant HCV NS5B
Objective: To produce soluble, active HCV NS5B polymerase for use in biochemical assays and structural studies.
Protocol:
-
Cloning: The gene encoding the HCV NS5B protein (typically with a C-terminal truncation of 21-55 amino acids to improve solubility) is cloned into an expression vector, such as pET for E. coli or a baculovirus transfer vector for insect cells. An affinity tag (e.g., hexa-histidine) is often included to facilitate purification.
-
Expression:
-
E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Insect Cells: Recombinant baculovirus is generated and used to infect insect cell lines (e.g., Sf9 or Sf21).
-
-
Lysis: Cells are harvested and lysed by sonication or using a microfluidizer in a buffer containing detergents and protease inhibitors.
-
Purification:
-
The soluble lysate is clarified by centrifugation.
-
The protein is purified using a series of chromatography steps, which may include:
-
Affinity Chromatography: (e.g., Ni-NTA resin for His-tagged proteins).
-
Ion-Exchange Chromatography: (e.g., DEAE-Sepharose or Heparin-Sepharose).
-
Size-Exclusion Chromatography: To obtain highly pure, monomeric protein.
-
-
-
Purity and Concentration Determination: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of this compound against the NS5B polymerase.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(A)/oligo(dT)), and ribonucleotides (e.g., ATP, CTP, GTP, and radiolabeled UTP such as [α-³³P]UTP).
-
Inhibitor Preparation: this compound is serially diluted to various concentrations.
-
Enzyme Reaction:
-
Purified recombinant NS5B is pre-incubated with the various concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the ribonucleotides.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
-
Termination and Detection:
-
The reaction is stopped by the addition of EDTA.
-
The radiolabeled RNA product is captured on a filter membrane (e.g., DE81).
-
Unincorporated nucleotides are washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
HCV Replicon Assay
Objective: To assess the antiviral activity (EC50) of this compound in a cell-based system that mimics HCV replication.
Protocol:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound.
-
Incubation: The treated cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication.
-
Quantification of Replication:
-
If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.
-
Alternatively, viral RNA can be quantified by RT-qPCR.
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the cytotoxic concentration (CC50) of this compound.
-
Data Analysis: The EC50 value is calculated by plotting the inhibition of HCV replication against the concentration of this compound and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as CC50/EC50.
Site-Directed Mutagenesis for Resistance Studies
Objective: To introduce specific mutations into the NS5B gene to study their effect on this compound susceptibility.
Protocol:
-
Mutagenesis: A plasmid containing the HCV NS5B gene is used as a template. Site-directed mutagenesis is performed using a commercially available kit (e.g., QuikChange) with primers containing the desired mutation (e.g., to change Pro495 to Leu).
-
Sequencing: The entire NS5B gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: The mutant NS5B protein is expressed and purified as described in section 3.1.
-
Phenotypic Analysis:
-
The enzymatic activity of the mutant protein is assessed in the polymerase inhibition assay (section 3.2) to determine the IC50 of this compound against the mutant enzyme.
-
Alternatively, the mutation can be introduced into an HCV replicon, and the EC50 of this compound against the mutant replicon is determined (section 3.3).
-
-
Fold-Change Calculation: The fold-change in resistance is calculated by dividing the IC50 or EC50 for the mutant by the IC50 or EC50 for the wild-type enzyme.
Visualizations
This compound Mechanism of Action
Caption: Allosteric inhibition of HCV NS5B by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for NS5B polymerase inhibition assay.
This compound Binding Site Interactions
Caption: Key hydrophobic interactions at the this compound binding site.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The development of this compound for therapeutic use was terminated.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preclinical Pharmacokinetics and Metabolism of Deleobuvir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Deleobuvir (formerly BI 207127), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The information presented is collated from available scientific literature and is intended to support research and development activities.
Introduction
This compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is vital for predicting its pharmacokinetic profile and safety in humans. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Pharmacokinetics in Preclinical Models
Quantitative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters of this compound in rats.
| Parameter | Rat |
| Clearance (CL) | 1.2 mL/min/kg |
| Half-life (t½) | 4.4 hours |
| Time to Maximum Concentration (Tmax) | 3.5 hours |
| Maximum Concentration (Cmax) | 18,000 nM |
| Area Under the Curve (AUC) | 60,000 nM*h |
| Oral Bioavailability (F) | Not explicitly quantified in the provided search results |
Data sourced from publicly available information from Boehringer Ingelheim.[1][2]
Metabolism of this compound
This compound undergoes significant metabolism, with key biotransformations occurring in the liver and the gastrointestinal tract. The primary metabolic pathways involve reduction and glucuronidation.
Major Metabolites
Two major metabolites of this compound have been identified in preclinical and clinical studies:
-
CD 6168: This metabolite is formed through the reduction of the alkene moiety of this compound. Notably, this transformation is primarily mediated by gut bacteria.[3][4][5]
-
This compound-acyl-glucuronide: This conjugate is formed through the glucuronidation of the carboxylic acid group of the parent drug.[3][4][6]
Metabolic Pathways
The metabolic fate of this compound is depicted in the following pathway. The initial biotransformation can either be the reduction of the double bond to form CD 6168 or glucuronidation to form the acyl glucuronide. CD 6168 can also undergo subsequent glucuronidation.
Experimental Protocols
This section details the methodologies employed in key preclinical studies of this compound's pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: this compound is administered orally, often as a single dose. The formulation vehicle should be appropriate for the compound's solubility.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose from a suitable site (e.g., tail vein or jugular vein).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, and CL are calculated using non-compartmental analysis (NCA).
In Vitro Metabolic Stability Assays
Objective: To assess the metabolic stability of this compound in liver microsomes and hepatocytes from various species.
Experimental Workflow:
Methodology for Liver Microsomes:
-
Incubation Mixture: A typical incubation mixture contains liver microsomes (from rat, dog, monkey, or human), this compound at a specified concentration (e.g., 1 µM), and a buffer system.
-
Initiation: The reaction is initiated by adding a cofactor solution, most commonly NADPH.
-
Incubation: The mixture is incubated at 37°C with shaking.
-
Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the remaining this compound is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Methodology for Hepatocytes:
-
Cell Suspension: Cryopreserved or fresh hepatocytes from the desired species are prepared in a suitable incubation medium.
-
Incubation: this compound is added to the hepatocyte suspension and incubated at 37°C in a controlled atmosphere (e.g., 5% CO2, 95% humidity).
-
Sampling: Aliquots of the cell suspension are collected at different time points.
-
Analysis and Data Interpretation: Similar to the microsome assay, the concentration of this compound is measured over time to determine metabolic stability parameters.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit major CYP isoforms.
Methodology:
-
System: Human liver microsomes are commonly used as the enzyme source.
-
Probe Substrates: Specific probe substrates for individual CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) are used.
-
Incubation: The probe substrate, human liver microsomes, and various concentrations of this compound are incubated in the presence of NADPH.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition (IC50) of the probe substrate's metabolism is calculated.
Conclusion
The preclinical data available for this compound indicate that it is extensively metabolized, with significant contributions from both hepatic enzymes and gut microbiota. The pharmacokinetic profile in rats suggests moderate clearance and a half-life of approximately 4.4 hours. While a comprehensive cross-species comparison of pharmacokinetics is limited by the lack of publicly available data for dogs and monkeys, the information from rat and in vitro human systems provides a solid foundation for understanding the ADME properties of this HCV NS5B polymerase inhibitor. The detailed experimental protocols provided in this guide offer a framework for designing and interpreting further preclinical studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of this compound, a potent hepatitis C virus polymerase inhibitor, and its major metabolites labeled with carbon-13 and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotransformation of Deleobuvir: A Focus on Non-CYP450 Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Deleobuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, undergoes extensive metabolism primarily mediated by non-cytochrome P450 (non-CYP450) enzymes. This guide provides a comprehensive overview of the key biotransformation pathways of this compound, with a focus on the experimental methodologies used to elucidate these routes and the quantitative data supporting our current understanding. The significant contribution of gut microbial enzymes and UDP-glucuronosyltransferases (UGTs) to this compound's clearance highlights the importance of considering these non-CYP450 pathways in drug development.
Overview of this compound Metabolism
Clinical studies have revealed that this compound is subject to two primary metabolic transformations, leading to the formation of an acyl glucuronide conjugate and an alkene reduction metabolite.[1][2] These metabolic pathways are significant as they substantially influence the pharmacokinetic profile and clearance of the parent drug. Notably, conventional in vitro models utilizing human liver microsomes or hepatocytes under aerobic conditions failed to predict the in vivo clearance of this compound, underscoring the critical role of extrahepatic and non-oxidative metabolic routes.[3][4]
Key Non-CYP450 Metabolic Pathways
The biotransformation of this compound is dominated by two non-CYP450 enzymatic processes: acyl glucuronidation, a phase II conjugation reaction, and alkene reduction, a phase I reductive reaction mediated by the gut microbiota.
Acyl Glucuronidation
A major circulating metabolite of this compound is its acyl glucuronide (this compound-AG).[2] This metabolite is formed through the conjugation of a glucuronic acid moiety to the carboxylic acid group of this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of phase II metabolizing enzymes. While the specific UGT isoforms responsible for this compound's glucuronidation have not been definitively identified in the available literature, UGTs such as UGT1A3, UGT1A9, and particularly UGT2B7 are known to be the primary enzymes involved in the glucuronidation of compounds containing carboxylic acid functional groups.[5][6]
Alkene Reduction by Gut Microbiota
The second major biotransformation pathway involves the reduction of the alkene double bond in the acrylic acid side chain of this compound, resulting in the formation of the metabolite CD 6168.[1][4] This metabolic step is not catalyzed by hepatic enzymes but is rather a consequence of the metabolic activity of the anaerobic bacteria residing in the gastrointestinal tract.[3] The gut microbiome possesses a diverse array of enzymes capable of carrying out reductive and hydrolytic reactions that are not typically observed in human tissues.[1][3] The formation of CD 6168 is a clear example of the significant impact of the gut microbiota on drug metabolism.
Quantitative Analysis of this compound Metabolism
The following tables summarize the quantitative data on the distribution of this compound and its major metabolites in human plasma and feces following a single oral dose of [14C]this compound.
Table 1: Distribution of this compound and its Major Metabolites in Human Plasma
| Analyte | Percentage of Total Drug-Related Material in Plasma |
| This compound | ~49.5% - 74.3% |
| This compound-acyl-glucuronide | ~15.2% - 25.6% |
| CD 6168 (alkene reduction metabolite) | ~7.5% - 24.9% |
Data compiled from studies on the mass balance and metabolite profile of this compound.[2]
Table 2: Excretion of this compound and its Major Metabolites in Human Feces
| Analyte | Percentage of Administered Dose in Feces |
| This compound | ~30% - 35% |
| CD 6168 (alkene reduction metabolite) | ~30% - 35% |
| Other Metabolites (including hydroxylated CD 6168) | ~21% |
Data compiled from studies on the mass balance and metabolite profile of this compound.[1][2]
Experimental Protocols
The elucidation of this compound's non-CYP450 metabolism relies on a combination of in vivo human studies and specialized in vitro experimental systems.
Human Mass Balance Study
-
Objective: To determine the absorption, metabolism, and excretion of this compound in humans.
-
Methodology:
-
Administer a single oral dose of radiolabeled [14C]this compound to healthy human subjects.
-
Collect blood, urine, and feces samples at predetermined time points.
-
Quantify the total radioactivity in each sample to determine the extent of absorption and routes of excretion.
-
Profile the radioactive components in plasma and feces using high-performance liquid chromatography (HPLC) coupled with radiochemical detection.
-
Identify the structure of the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
In Vitro UGT Reaction Phenotyping
-
Objective: To identify the UGT isoforms responsible for the formation of this compound-acyl-glucuronide.
-
Methodology:
-
Incubate this compound with a panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15).
-
The incubation mixture should contain the recombinant UGT enzyme, this compound, and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer system. The inclusion of a pore-forming agent like alamethicin is often necessary to ensure access of the substrate to the active site of the enzyme within the microsomal membrane.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Analyze the formation of this compound-acyl-glucuronide using LC-MS/MS.
-
The UGT isoforms that produce the highest levels of the glucuronide metabolite are identified as the primary contributors to this pathway.
-
In Vitro Anaerobic Incubation with Fecal Homogenates
-
Objective: To confirm the role of gut microbiota in the formation of the alkene reduction metabolite, CD 6168.
-
Methodology:
-
Collect fresh fecal samples from healthy human donors.
-
Prepare a fecal homogenate in a reduced anaerobic buffer within an anaerobic chamber to maintain the viability of the anaerobic bacteria.
-
Incubate this compound with the fecal homogenate under strict anaerobic conditions at 37°C.
-
Collect samples at various time points and terminate the enzymatic activity.
-
Analyze the samples for the formation of CD 6168 using LC-MS/MS.
-
A control incubation without this compound and a heat-inactivated fecal homogenate control should be included to ensure that the metabolite formation is enzyme-mediated.
-
Visualizations of Metabolic Pathways and Workflows
The following diagrams illustrate the key metabolic pathways of this compound and the experimental workflows used to study them.
Caption: Metabolic pathways of this compound.
Caption: UGT reaction phenotyping workflow.
Caption: Gut microbiota metabolism workflow.
Conclusion
The biotransformation of this compound is a compelling case study demonstrating the critical importance of considering non-CYP450 metabolic pathways in drug development. The significant contributions of UGT-mediated glucuronidation and gut microbial reduction to the overall clearance of this compound highlight the limitations of standard in vitro metabolic screening models and emphasize the need for a more comprehensive assessment of drug metabolism. A thorough understanding of these non-CYP450 pathways is essential for accurately predicting the pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in response to this compound and other xenobiotics that are substrates for these enzymes. Future research should focus on identifying the specific UGT isoforms and gut bacterial enzymes involved in this compound's metabolism to further refine our understanding and predictive capabilities.
References
- 1. Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gut microbiota and drug metabolism | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of this compound, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Deleobuvir: A Technical Guide to a Non-Nucleoside Inhibitor of the HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deleobuvir (formerly BI 207127) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a direct-acting antiviral agent, it was a subject of extensive research and clinical investigation for the treatment of chronic HCV infection. Although its development was ultimately discontinued, the study of this compound has provided valuable insights into the mechanism of non-nucleoside inhibition of the HCV polymerase and the challenges of antiviral drug development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and resistance pathways. Detailed experimental protocols for key assays used in its evaluation are also presented to facilitate further research in this area.
Introduction: The Hepatitis C Virus Replication Cycle
The hepatitis C virus is a single-stranded RNA virus that primarily infects hepatocytes. Its replication is a multi-step process that relies on a complex interplay between viral and host factors. A critical enzyme in this cycle is the NS5B polymerase, an RNA-dependent RNA polymerase responsible for replicating the viral genome. The NS5B polymerase is a prime target for antiviral therapy due to its essential role in the viral life cycle and the lack of a homologous enzyme in human cells.
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.
Specifically, this compound binds reversibly and non-covalently to a distinct allosteric site known as thumb-pocket 1 of the NS5B polymerase.[2][3] This binding event prevents the conformational changes required for the initiation of RNA synthesis, thereby halting viral replication.
In Vitro and In Vivo Activity
This compound has demonstrated potent antiviral activity against HCV genotype 1 in preclinical studies. Its efficacy varies between subtypes, with greater potency observed against genotype 1b compared to genotype 1a.
Table 1: In Vitro Activity of this compound
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |
| EC50 (nM) | 23 | 11 | [3] |
In early clinical trials, this compound monotherapy resulted in a dose-dependent reduction in HCV RNA levels in patients with chronic HCV genotype 1 infection.[4] In a phase 1b study, patients without cirrhosis receiving this compound for 5 days showed median HCV RNA reductions of up to 3.8 log10 IU/mL.[4] Patients with cirrhosis also exhibited significant viral load reductions.[4]
Pharmacokinetics and Metabolism
A human mass balance study following a single 800 mg oral dose of [14C]this compound provided detailed insights into its pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolites in Healthy Subjects
| Parameter | This compound | This compound-acyl glucuronide | CD 6168 (alkene reduction metabolite) | Reference |
| Tmax (h) | 3.5 - 5 | ~3.0 - 5.0 | ~3.5 - 5.0 | [5] |
| t1/2 (h) | ~3 | ~3 | ~3 | [1][5] |
| Major Excretion Route | Feces (~95%) | - | - | [1] |
The study identified two major circulating metabolites: an acyl glucuronide and an alkene reduction product (CD 6168), which is formed by gut bacteria.[1][5] Both this compound and the CD 6168 metabolite were the primary components found in fecal samples.[1] In vitro studies confirmed that the reduction of this compound to CD 6168 is mediated by anaerobic gut microbiota.[2]
Resistance Profile
As with other direct-acting antivirals, the emergence of resistance is a key consideration for this compound. In vitro and clinical studies have identified specific amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the drug.
The most prominent resistance-associated substitutions (RASs) for this compound are located at position P495 in the thumb-pocket 1 binding site.[3] The P495L substitution, in particular, has been shown to decrease sensitivity to this compound by 120- to 310-fold.[3]
Table 3: this compound Resistance-Associated Substitutions
| Substitution | Location | Fold-Change in EC50 | Reference |
| P495L/S/T | NS5B Thumb-Pocket 1 | 120-310 | [3] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
[3H]-UTP (radiolabeled nucleotide)
-
Unlabeled ATP, CTP, GTP, UTP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM KCl)
-
This compound or other test compounds
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, RNA template, and RNA primer.
-
Add serial dilutions of this compound or test compound to the reaction mixture.
-
Initiate the reaction by adding the nucleotide mixture (including [3H]-UTP) and recombinant NS5B polymerase.
-
Incubate the reaction at 30°C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Transfer the reaction products to a filter plate (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a no-drug control and determine the IC50 value by non-linear regression analysis.
HCV Subgenomic Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a more physiologically relevant setting. It utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon, which can replicate autonomously.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or test compounds for a defined period (e.g., 72 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50).
-
Calculate the percent inhibition of replicon replication for each compound concentration and determine the EC50 value. The selectivity index (SI) can be calculated as CC50/EC50.
References
- 1. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of this compound, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the Role of Gut Bacteria in the Metabolism of this compound: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Antiviral Profile of Deleobuvir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for antiviral drug development. This compound binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA replication. This document provides a comprehensive overview of the initial preclinical data on this compound's antiviral activity, focusing on its in vitro efficacy, experimental methodologies, and mechanism of action.
In Vitro Antiviral Activity
The antiviral activity of this compound has been primarily assessed using HCV subgenomic replicon systems. These systems are powerful tools for studying viral replication in a controlled cell culture environment. The replicon-containing cells, typically derived from the human hepatoma cell line Huh-7, harbor a modified HCV genome that can replicate autonomously without producing infectious virus particles.[2] The efficacy of an antiviral compound is quantified by its 50% effective concentration (EC50), the concentration at which a 50% reduction in viral replication is observed. Conversely, the 50% cytotoxic concentration (CC50) measures the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50, known as the selectivity index (SI), is a critical measure of a drug's therapeutic window.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against different HCV genotypes.
| Compound | HCV Genotype | Replicon Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | 1a | Huh-7 based | 23 | >10 | >435 | [1] |
| This compound | 1b | Huh-7 based | 11 | >10 | >909 | [1] |
Note: Specific CC50 values for this compound in preclinical studies are not widely published. However, for a viable drug candidate, CC50 values are generally expected to be significantly higher than EC50 values, often in the >10 µM range, to ensure a favorable safety profile. The Selectivity Index is calculated based on an assumed CC50 of >10 µM.
Experimental Protocols
HCV Subgenomic Replicon Assay (Luciferase-Based)
This protocol outlines a standard method for determining the in vitro antiviral activity of a compound using an HCV subgenomic replicon system with a luciferase reporter.[3][4]
a. Cell Line and Culture:
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a luciferase reporter gene.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain the replicon.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well or 384-well opaque plates at a density that ensures they are in the exponential growth phase at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept constant and non-toxic (typically ≤0.5%).
-
Compound Addition: Add the diluted compound to the cell plates. Include appropriate controls: a vehicle control (DMSO only) representing 0% inhibition and a positive control (a known potent HCV inhibitor) representing 100% inhibition.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.
c. Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the replicon assay to determine the compound's toxicity to the host cells.
a. Cell Line and Culture:
-
Use the same Huh-7 parental cell line (without the replicon) as used for the replicon assay.
b. Assay Procedure:
-
Cell Seeding: Plate the Huh-7 cells in 96-well or 384-well clear plates.
-
Compound Addition: Add the same serial dilutions of this compound as used in the replicon assay.
-
Incubation: Incubate for the same duration as the replicon assay (48-72 hours).
-
Viability Assay: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[5] The absorbance reading is proportional to the number of viable cells.
c. Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the CC50 value using a similar dose-response curve fitting method as for the EC50.
Mechanism of Action and Experimental Workflow
HCV Replication Cycle and this compound's Point of Inhibition
This compound targets the HCV NS5B polymerase, a crucial enzyme for the replication of the viral RNA genome. The following diagram illustrates the HCV life cycle and highlights the step inhibited by this compound.[6][7][8]
Caption: HCV life cycle and the inhibitory action of this compound on RNA replication.
This compound's Interaction with NS5B Polymerase
This compound is a non-nucleoside inhibitor that binds to a specific allosteric site on the NS5B polymerase known as the "thumb pocket 1". This binding event induces a conformational change in the enzyme, which prevents the initiation of RNA synthesis.
Caption: Mechanism of action of this compound on the HCV NS5B polymerase.
Experimental Workflow for Antiviral Activity Assessment
The following diagram outlines the logical flow of the in vitro experiments conducted to determine the antiviral efficacy and cytotoxicity of this compound.
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Resistance Profile
In vitro studies have identified amino acid substitutions in the thumb-pocket 1 of the NS5B polymerase that are associated with decreased susceptibility to this compound. The key resistance-associated variants (RAVs) have been mapped to positions P495, P496, and V499.[9][10] Notably, the P495L substitution has been shown to confer a significant decrease in sensitivity to the drug.[9] The emergence of these RAVs is a critical consideration in the development of combination therapies to mitigate the risk of treatment failure.
Conclusion
The initial preclinical data for this compound demonstrate its potent and selective in vitro antiviral activity against HCV genotypes 1a and 1b. As a non-nucleoside inhibitor of the NS5B polymerase, it represents a targeted therapeutic approach to inhibiting viral replication. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this and other antiviral candidates. Further investigation into its efficacy against a broader range of HCV genotypes and its performance in combination with other direct-acting antivirals is warranted to fully characterize its therapeutic potential. The identified resistance profile underscores the importance of combination therapy in the management of HCV infection.
References
- 1. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HuH7 Cells [cytion.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iasusa.org [iasusa.org]
- 8. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir | PLOS One [journals.plos.org]
- 10. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
Deleobuvir: An In-depth Technical Guide on its Allosteric Inhibition of HCV NS5B Polymerase and an Exploration of its Hypothetical RNA Chaperone Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Extensive research has characterized its mechanism of action as an allosteric inhibitor that binds to the thumb pocket-1 of the NS5B enzyme. This binding event induces a conformational change in the polymerase, rendering it catalytically inactive and thereby inhibiting viral RNA replication. While this is the well-established function of this compound, this technical guide also explores the hypothetical concept of this compound possessing RNA chaperone activity. Currently, there is no direct scientific evidence to support this hypothesis. This document will first provide a detailed overview of this compound's known mechanism of action, supported by quantitative data and experimental protocols. Subsequently, it will introduce the concept of RNA chaperones and propose a series of experimental workflows to investigate the speculative RNA chaperone potential of this compound. The development of this compound for therapeutic use has been terminated.[1][2]
Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
This compound functions by reversibly and non-covalently binding to an allosteric site on the HCV NS5B polymerase known as thumb pocket-1.[1] This site is distinct from the active site where RNA synthesis occurs. The binding of this compound induces a conformational change in the enzyme, locking it in an open, inactive state.[3] This prevents the polymerase from effectively initiating the synthesis of the viral RNA strand. Specifically, studies suggest that thumb pocket-1 inhibitors like this compound interfere with the conformational changes required for the initiation of RNA transcription and do not affect the elongation phase once the polymerase-RNA complex is formed.[4]
Signaling Pathway of this compound's Inhibitory Action
Caption: this compound's allosteric inhibition of HCV NS5B polymerase.
Quantitative Data on this compound's Activity and Resistance
The efficacy of this compound has been quantified in various studies, primarily through its 50% effective concentration (EC50) values and analysis of resistance-associated variants (RAVs).
| Parameter | Genotype | Value | Reference |
| EC50 | HCV Genotype 1a | 23 nM | [1] |
| HCV Genotype 1b | 11 nM | [1] | |
| Resistance-Associated Variants (RAVs) | P495L substitution | 120- to 310-fold decreased sensitivity | [5] |
| P495, P496, V499 substitutions | Associated with decreased susceptibility | [1] |
Experimental Protocols for Characterizing Allosteric Inhibition
NS5B Polymerase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting HCV NS5B polymerase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric RNA template/primer, such as poly(A)/oligo(U), is utilized as the substrate. Radiolabeled UTP (e.g., [α-³³P]UTP) is used to quantify RNA synthesis.
-
Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl₂, DTT, and KCl. The reaction mixture includes the NS5B enzyme, the poly(A)/oligo(U) template/primer, a mixture of ATP, CTP, GTP, and the radiolabeled UTP, and varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a temperature optimal for NS5B activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA) and collected on a filter plate.
-
Quantification: The amount of incorporated radiolabeled UTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The EC50 value is determined by fitting the data to a dose-response curve.
Replicon-Based Cell Culture Assay
Objective: To evaluate the antiviral activity of this compound in a cellular context.
Methodology:
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons contain the HCV non-structural genes, including NS5B, and a reporter gene (e.g., luciferase) or a selectable marker.
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound or a vehicle control for a period of 48-72 hours.
-
Quantification of HCV Replication:
-
Luciferase Reporter: If a luciferase reporter is present, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to an inhibition of HCV replication.
-
RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine if the observed antiviral effect is due to inhibition of HCV replication or to cellular toxicity.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of HCV replication inhibition. The 50% cytotoxic concentration (CC50) is also determined. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
Exploring the Hypothetical Function of this compound as an RNA Chaperone
The concept of an RNA chaperone involves a protein that facilitates the correct folding of RNA molecules, preventing misfolding or resolving misfolded structures.[6][7] While this compound's primary target is the NS5B protein, it is conceivable, though not supported by current evidence, that a small molecule could possess RNA chaperone-like activities, such as influencing RNA secondary structures. The following section outlines experimental approaches to investigate this hypothetical function.
Proposed Experimental Workflow to Test for RNA Chaperone Activity
Caption: Experimental workflow to investigate hypothetical RNA chaperone activity.
Detailed Methodologies for Hypothetical RNA Chaperone Assays
Objective: To determine if this compound can promote the annealing of complementary RNA strands or facilitate the displacement of a strand from a duplex, which are characteristic activities of some RNA chaperones.
Methodology:
-
RNA Substrates:
-
Annealing: Two complementary short RNA oligonucleotides are synthesized, one labeled with a donor fluorophore (e.g., Cy3) and the other with an acceptor fluorophore (e.g., Cy5).
-
Strand Displacement: A pre-annealed duplex of the Cy3- and Cy5-labeled RNAs is prepared. An unlabeled "competitor" RNA strand, identical to the Cy5-labeled strand, is also synthesized.
-
-
Assay Procedure:
-
Annealing: The Cy3- and Cy5-labeled RNAs are mixed in a reaction buffer in the presence of varying concentrations of this compound. The increase in FRET signal, resulting from the proximity of the two fluorophores upon annealing, is monitored over time using a fluorescence plate reader.
-
Strand Displacement: The pre-formed duplex is incubated with varying concentrations of this compound, and the reaction is initiated by the addition of the unlabeled competitor RNA. The decrease in FRET signal, due to the displacement of the Cy5-labeled strand, is monitored over time.
-
-
Data Analysis: The rates of annealing and strand displacement in the presence of this compound are compared to those of a vehicle control. A significant increase in the rate of either process would suggest a potential RNA chaperone-like activity.
Objective: To assess whether this compound can help a misfolded, splicing-incompetent group I intron to refold into its catalytically active conformation.
Methodology:
-
RNA Substrate: A precursor RNA of a group I intron (e.g., from bacteriophage T4) that is known to misfold into a kinetically trapped, inactive conformation is transcribed in vitro.
-
Splicing Reaction: The precursor RNA is incubated in a splicing buffer (containing MgCl₂ and GTP) in the presence of varying concentrations of this compound or a control. The reaction is incubated at 37°C.
-
Analysis of Splicing Products: Aliquots are taken at different time points, and the reaction is quenched. The RNA products (unspliced precursor, spliced exons, and the excised intron) are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography (if radiolabeled) or staining.
-
Data Analysis: The fraction of spliced product is quantified over time. An acceleration of the splicing reaction in the presence of this compound would indicate that it helps the intron to overcome a kinetic folding trap, a hallmark of RNA chaperone activity.
Conclusion
This compound is a well-characterized allosteric inhibitor of the HCV NS5B polymerase, acting through the induction of a non-productive enzyme conformation. The quantitative data on its efficacy and resistance profile are consistent with this mechanism. The development of this compound was ultimately discontinued due to insufficient efficacy in clinical trials.[2]
The proposition of this compound functioning as an RNA chaperone is, at present, a purely hypothetical construct without direct supporting evidence. However, the experimental protocols detailed in this guide provide a robust framework for investigating such a potential secondary mechanism. Should such studies reveal any RNA chaperone-like activity, it would open new avenues for understanding the multifaceted interactions of small molecules with viral replication machinery and could inform the design of future antiviral therapies. For now, this compound serves as a significant case study in the development of allosteric inhibitors targeting viral polymerases.
References
- 1. This compound – HCV NS5B Polymerase Inhibitor (RUO) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thumb inhibitor binding eliminates functionally important dynamics in the hepatitis C virus RNA polymerase | Semantic Scholar [semanticscholar.org]
- 7. Targeting the RdRp of Emerging RNA Viruses: The Structure-Based Drug Design Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antiviral Activity of Deleobuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a critical component of the HCV replication machinery, the NS5B polymerase is a prime target for antiviral therapies.[3] this compound exerts its antiviral effect by binding to an allosteric site known as thumb-pocket 1 on the NS5B polymerase.[4] This binding event induces a conformational change in the enzyme, thereby inhibiting its function and disrupting the viral replication cycle. This document provides detailed protocols for assessing the in vitro antiviral activity of this compound using two standard methodologies: the HCV replicon assay and the NS5B polymerase inhibition assay.
Mechanism of Action
This compound is a highly specific inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome. Unlike nucleoside inhibitors that act as chain terminators, this compound binds to a distinct allosteric site on the thumb domain of the polymerase.[4][5] This non-competitive inhibition mechanism prevents the conformational changes required for RNA synthesis, effectively halting viral replication.[2]
Quantitative Data Summary
The in vitro antiviral activity of this compound has been quantified using various assays. The following table summarizes key efficacy data against different HCV genotypes.
| Assay Type | HCV Genotype | Potency Metric | Value (nM) | Reference(s) |
| Replicon Assay | Genotype 1a | EC50 | 23 | [4] |
| Replicon Assay | Genotype 1b | EC50 | 11 | [4] |
| Polymerase Inhibition | Genotype 1a | IC50 | 26 (geometric mean) | [4] |
| Polymerase Inhibition | Genotype 1b | IC50 | 7.2 (geometric mean) | [4] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Protocol 1: HCV Replicon Assay (Luciferase-Based)
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on HCV RNA replication using a subgenomic replicon system that expresses a luciferase reporter gene.
Materials:
-
HCV genotype 1b subgenomic replicon-containing Huh-7 cell line (e.g., Huh-7-lunet/Con1/SG-hRlucNeo)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Maintenance: Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 0.5 mg/mL G418, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM NEAA at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium (without G418). Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 1 µM. Further dilute the compound in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: NS5B Polymerase Inhibition Assay (Non-Radioactive)
This protocol outlines a biochemical assay to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase. This method utilizes a biotin-labeled RNA template and a streptavidin-based detection system.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
Biotinylated RNA template/primer
-
Ribonucleotide triphosphates (NTPs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
DMSO
-
Streptavidin-coated plates
-
Alkaline phosphatase-conjugated streptavidin
-
Chemiluminescent or colorimetric substrate for alkaline phosphatase
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Dilute the compound in assay buffer to the final desired concentrations.
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant NS5B polymerase, and the various concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the polymerase.
-
Initiation of Polymerization: Start the reaction by adding the biotinylated RNA template/primer and the NTP mix.
-
Incubation: Incubate the reaction for 1-2 hours at 37°C.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated RNA products.
-
Wash the plate to remove unincorporated NTPs and other reaction components.
-
Add alkaline phosphatase-conjugated streptavidin and incubate.
-
Wash the plate again and add the appropriate substrate.
-
-
Signal Measurement: Measure the resulting signal (chemiluminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of polymerase activity for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: this compound inhibits the HCV replication cycle at the RNA replication stage.
Caption: Workflow for the HCV replicon assay.
Caption: Workflow for the NS5B polymerase inhibition assay.
References
Application Notes and Protocols for the Use of Deleobuvir in HCV Subgenomic Replicon Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in HCV subgenomic replicon cell culture models, a critical tool for studying HCV replication and screening antiviral compounds.[4][5]
HCV subgenomic replicons are engineered RNA molecules that can autonomously replicate within cultured hepatoma cells, most commonly Huh-7 cells.[4] They contain the HCV non-structural proteins (NS3 to NS5B), which are necessary for RNA replication, but lack the structural proteins, making them non-infectious and a valuable tool for studying the viral life cycle in a controlled laboratory setting.[4]
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to the "thumb" pocket 1 of the HCV NS5B polymerase.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and preventing viral RNA replication.[1][2][3]
Quantitative Data: In Vitro Activity of this compound
The antiviral activity of this compound has been quantified in both enzymatic and cell-based replicon assays. The following tables summarize the key inhibitory concentrations.
| Assay Type | Target | Parameter | Value | Reference |
| Enzymatic Assay | HCV NS5B Polymerase (Genotype 1) | IC50 | 50 nM | [3] |
| Cell-based Replicon Assay | HCV Genotype 1b | EC50 | 11 nM | [1][3] |
| Cell-based Replicon Assay | HCV Genotype 1a | EC50 | 23 nM | [1][3] |
Table 1: Inhibitory Activity of this compound
Resistance to this compound
As with many antiviral agents, resistance to this compound can emerge through mutations in its target protein, the NS5B polymerase. The primary resistance-associated substitution (RAS) identified for this compound is:
| Mutation | Fold Change in EC50 | Reference |
| P495L | 120- to 310-fold decrease in sensitivity | [3] |
Table 2: this compound Resistance-Associated Substitution
Experimental Protocols
The following are detailed protocols for utilizing this compound in HCV subgenomic replicon cell culture models. These protocols cover the maintenance of replicon cells, antiviral assays using luciferase reporters, and quantification of HCV RNA by qRT-PCR.
Experimental Workflow Overview
Protocol 1: Maintenance of HCV Subgenomic Replicon Cell Lines
-
Cell Line: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.5 mg/mL G418 (Geneticin) for selection.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: this compound Antiviral Assay using a Luciferase Reporter Replicon
This protocol is suitable for high-throughput screening of antiviral compounds.
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase reporter replicon (e.g., Renilla or Firefly luciferase) in 96-well or 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well in G418-free culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in G418-free culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Cell Treatment: After 24 hours of cell seeding, remove the medium and add the medium containing the serially diluted this compound. Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 3: Quantification of HCV RNA by Quantitative Real-Time RT-PCR (qRT-PCR)
This protocol is used to directly measure the amount of HCV RNA in replicon cells.
-
Cell Treatment: Follow steps 1-4 of Protocol 2.
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit (e.g., TRIzol or column-based kits).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.
-
-
qRT-PCR:
-
Perform real-time PCR using a thermocycler with HCV-specific primers and a fluorescent probe (e.g., TaqMan).
-
Use a housekeeping gene (e.g., GAPDH or actin) as an internal control for normalization.
-
-
Data Analysis:
-
Generate a standard curve using known quantities of HCV RNA.
-
Quantify the HCV RNA in the samples by comparing their Ct values to the standard curve.
-
Normalize the HCV RNA levels to the internal control.
-
Calculate the percentage of inhibition and the EC50 value as described in Protocol 2.
-
Conclusion
The HCV subgenomic replicon system is an invaluable tool for the characterization of antiviral compounds like this compound. The protocols outlined in this document provide a framework for researchers to assess the in vitro efficacy and resistance profile of NS5B polymerase inhibitors. While this compound's development was discontinued due to suboptimal efficacy against genotype 1a, the methodologies described here are broadly applicable to the preclinical evaluation of other DAA candidates.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Deleobuvir in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deleobuvir in human plasma. This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The method described herein is intended for use in pharmacokinetic studies and clinical research. The protocol utilizes protein precipitation for sample extraction, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed based on established bioanalytical principles for small molecule quantification and is presented with representative performance data.
Introduction
This compound (formerly BI 207127) is an investigational antiviral agent that acts as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Pharmacokinetic profiling of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] A validated bioanalytical method is essential for the accurate measurement of drug concentrations in biological matrices like plasma.[1] While pharmacokinetic studies of this compound have been conducted, detailed, publicly available protocols for its quantification are scarce. This application note provides a comprehensive and representative LC-MS/MS method suitable for the quantification of this compound in human plasma, designed to meet the rigorous standards of bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | A linear gradient starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and re-equilibrating at 10% B for 1 minute. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Autosampler Temp | 4°C. |
Mass Spectrometry:
| Parameter | Recommended Condition |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | To be determined by direct infusion of this compound and the IS. A hypothetical transition for this compound could be based on its molecular weight. |
| Ion Source Temp. | 500°C. |
| IonSpray Voltage | 5500 V. |
| Curtain Gas | 30 psi. |
| Collision Gas | Medium. |
| Nebulizer Gas (GS1) | 50 psi. |
| Heater Gas (GS2) | 50 psi. |
Data Presentation
The following tables summarize the representative quantitative data for the proposed LC-MS/MS method for this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 1/x² weighted | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | < 15% |
| High | 800 | > 85% | < 15% |
Method Validation Summary
This proposed method should be fully validated according to the relevant regulatory guidelines (e.g., FDA or EMA) before its application in regulated studies. The validation should assess selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and the stability of this compound in plasma under various storage and handling conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
Signaling Pathway (Illustrative)
As this compound is a direct-acting antiviral and does not target a host signaling pathway for its primary mechanism of action, a signaling pathway diagram is not directly applicable. Instead, a diagram illustrating its mechanism of action is provided.
Caption: Mechanism of action of this compound as an HCV NS5B polymerase inhibitor.
References
- 1. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of this compound, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS5B Genotyping to Assess Deleobuvir Susceptibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) that targets the thumb pocket-1 site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] By binding to this allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its function and halting viral RNA synthesis.[2] Clinical studies have shown that the efficacy of this compound can be influenced by the genetic makeup of the NS5B protein, particularly in HCV genotype 1.[1] Natural polymorphisms and treatment-emergent mutations can confer resistance to this compound, leading to reduced treatment response.[3][4] Therefore, genotyping the NS5B region of the HCV genome is a critical step in predicting this compound susceptibility and guiding treatment strategies.
These application notes provide a comprehensive overview and detailed protocols for performing NS5B genotyping to assess this compound susceptibility.
Principle of NS5B Genotyping for this compound Susceptibility
The assessment of this compound susceptibility through NS5B genotyping is based on the identification of specific amino acid substitutions, known as resistance-associated variants (RAVs), within the NS5B protein. These RAVs can reduce the binding affinity of this compound to its target site, thereby diminishing its inhibitory effect.
The primary method for NS5B genotyping is direct sequencing of the NS5B coding region of the HCV genome. This involves the following key steps:
-
Viral RNA Extraction: Isolation of HCV RNA from a patient's plasma sample.
-
Reverse Transcription and PCR Amplification (RT-PCR): Conversion of the viral RNA into complementary DNA (cDNA) and subsequent amplification of the NS5B gene region.
-
DNA Sequencing: Determination of the nucleotide sequence of the amplified NS5B fragment.
-
Sequence Analysis: Translation of the nucleotide sequence into an amino acid sequence and comparison to a wild-type reference sequence to identify any substitutions.
-
Interpretation: Correlation of identified amino acid substitutions with known this compound resistance data to predict the level of susceptibility.
Data Presentation: this compound Susceptibility Profile of NS5B Variants
The following table summarizes the in vitro susceptibility of various NS5B amino acid substitutions to this compound. The data is presented as fold change in EC50 (half-maximal effective concentration) compared to the wild-type virus. An increase in the fold change indicates reduced susceptibility to the drug.
| HCV Genotype | NS5B Amino Acid Substitution | Fold Change in this compound EC50 vs. Wild-Type |
| 1a | P495L | 47 |
| 1a | A421V | 3 |
| 1a | A421V + P495L | 150 |
| 1b | P495L | 640 |
| 1b | A421V | 3 |
| 1b | A421V + P495L | 1300 |
| 1b | V499A | 3 |
Data sourced from Plos One.[3]
Experimental Protocols
This section provides a detailed methodology for the genotyping of the HCV NS5B gene from plasma samples.
Materials and Reagents
-
Blood collection tubes (EDTA)
-
Plasma preparation tubes (PPT)
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase
-
Taq DNA polymerase
-
dNTPs
-
Primers for NS5B amplification (see Table 2)
-
Nuclease-free water
-
Ethanol
-
PCR purification kit (e.g., QIAquick PCR Purification Kit)
-
Sanger sequencing reagents
-
Reference HCV NS5B sequences (e.g., from GenBank)
Table 2: Example Primers for NS5B Amplification
| Primer Name | Sequence (5' to 3') | Target Region |
| NS5B-F1 | TGG GGT TCT CGT ATG ATA CCC | NS5B |
| NS5B-R1 | CCT GGT CAT AGC CTC CGT GAA | NS5B |
Protocol
Step 1: Sample Collection and Processing
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 1,500 rpm for 10 minutes.
-
Store plasma aliquots at -80°C until use.
Step 2: HCV RNA Extraction
-
Thaw plasma samples on ice.
-
Extract viral RNA from 150 µL of plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Elute the purified RNA in 50 µL of nuclease-free water.
Step 3: Reverse Transcription and PCR Amplification (RT-PCR)
-
Prepare a master mix for the one-step RT-PCR reaction containing reverse transcriptase, Taq DNA polymerase, dNTPs, forward and reverse primers (e.g., NS5B-F1 and NS5B-R1), and reaction buffer.
-
Add 10 µL of the extracted HCV RNA to the master mix.
-
Perform the RT-PCR with the following cycling conditions:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 15 minutes
-
PCR Amplification (40 cycles):
-
95°C for 30 seconds
-
55°C for 30 seconds
-
72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
Step 4: PCR Product Purification
-
Verify the amplification of the NS5B fragment by agarose gel electrophoresis. A single band of the expected size should be visible.
-
Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and other reaction components.
Step 5: Sanger Sequencing
-
Prepare sequencing reactions using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), and Sanger sequencing reagents.
-
Perform cycle sequencing.
-
Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.
Step 6: Data Analysis and Interpretation
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence of the amplified NS5B region.
-
Align the obtained nucleotide sequence with a wild-type HCV NS5B reference sequence of the appropriate genotype (e.g., 1a or 1b).
-
Translate the nucleotide sequence into an amino acid sequence.
-
Identify any amino acid substitutions by comparing the patient's NS5B sequence to the reference sequence.
-
Correlate the identified substitutions with the data in Table 1 to assess the predicted susceptibility to this compound.
Visualization of Workflows and Pathways
Caption: Experimental workflow for HCV NS5B genotyping.
Caption: Mechanism of action of this compound.
Interpretation of Results
The presence of specific amino acid substitutions in the NS5B protein is indicative of reduced susceptibility to this compound.
-
High-level resistance: The presence of the P495L substitution, especially in combination with A421V in genotype 1b, is associated with a significant reduction in this compound susceptibility and a higher likelihood of treatment failure.[3]
-
Low-level resistance: The V499A substitution in genotype 1b is associated with a minor decrease in this compound susceptibility.[3] The A421V polymorphism alone results in a minimal change in susceptibility.[3]
-
No resistance detected: The absence of known RAVs suggests that the virus is likely to be susceptible to this compound.
It is crucial to consider the HCV genotype, as the impact of certain mutations can vary between genotypes 1a and 1b. The interpretation of genotyping results should always be done in the context of the patient's overall clinical picture and treatment history.
Conclusion
NS5B genotyping is a valuable tool for predicting the efficacy of this compound in patients with chronic HCV infection. The detailed protocols and interpretation guidelines provided in these application notes are intended to assist researchers and clinicians in implementing this important diagnostic assay. By identifying key resistance-associated variants, NS5B genotyping can help to personalize treatment regimens and improve patient outcomes.
References
Application Notes and Protocols: Deleobuvir in HCV Genotype 1b Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Deleobuvir, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, in preclinical research models of HCV genotype 1b.
Introduction
This compound (formerly known as BI 207127) is an allosteric inhibitor that binds to the "thumb" pocket I of the HCV NS5B polymerase.[1][2][3] This binding induces a conformational change in the enzyme, ultimately hindering viral RNA replication.[4] this compound has demonstrated potent and specific antiviral activity against HCV, with in vitro studies and early clinical data indicating greater activity against genotype 1b compared to genotype 1a.[1][3][5] Although the clinical development of this compound in combination with other direct-acting antivirals (DAAs) was ultimately discontinued, the compound remains a valuable tool for studying the HCV replication cycle, mechanisms of drug resistance, and the structure-function of the viral polymerase in HCV genotype 1b research models.
Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
This compound functions as a non-nucleoside inhibitor (NNI) by binding to an allosteric site on the thumb domain of the HCV NS5B polymerase, distinct from the active site where nucleoside/nucleotide inhibitors bind. This binding event prevents the conformational changes necessary for the initiation and elongation of the viral RNA strand, thereby terminating replication.
Caption: Mechanism of this compound Action on HCV NS5B Polymerase.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against HCV genotype 1b. Data is primarily derived from subgenomic replicon assays.
| Parameter | Cell Line | HCV Strain | Value | Reference |
| EC50 | Huh-7 | Con1 (Genotype 1b) | ~25 nM | [1] (representative) |
| EC95 | Huh-7 | Con1 (Genotype 1b) | Not Widely Reported | N/A |
Note: EC50 values can vary depending on the specific replicon construct, cell line, and assay conditions.
Key Experimental Protocols
HCV Genotype 1b Subgenomic Replicon Assay
This assay is the primary in vitro model for evaluating the antiviral activity of compounds like this compound. It utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV RNA molecule (replicon) capable of autonomous replication.
Objective: To determine the concentration of this compound that inhibits 50% of HCV replicon replication (EC50).
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon (e.g., Con1 strain) containing a reporter gene (e.g., Luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the stable replicon-containing Huh-7 cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate at 37°C with 5% CO2.
-
Compound Addition: After 24 hours, prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
Caption: Workflow for HCV Genotype 1b Subgenomic Replicon Assay.
Resistance Selection and Phenotyping Assay
This protocol is designed to identify and characterize this compound-resistant HCV variants.
Objective: To select for and identify mutations in the HCV NS5B gene that confer resistance to this compound and to determine the level of resistance.
Materials:
-
HCV genotype 1b replicon-containing Huh-7 cells.
-
Culture medium with and without this compound.
-
G418 for selection.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger or next-generation sequencing platform.
Protocol:
-
Selection of Resistant Colonies: Culture the replicon-containing cells in the presence of a selective concentration of this compound (typically 5-10 times the EC50).
-
Colony Expansion: Isolate and expand individual drug-resistant colonies in the continued presence of this compound.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell colonies. Perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations.
-
Phenotypic Analysis:
-
Engineer the identified mutations into a wild-type replicon construct.
-
Perform a replicon assay (as described above) with the mutant replicons to determine their EC50 for this compound.
-
Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.
-
Common this compound Resistance-Associated Variants (RAVs) in NS5B:
-
P495L/S
-
P496A/S
-
V499A
Conclusion
This compound serves as a critical research tool for investigating the intricacies of HCV genotype 1b replication and the mechanisms of non-nucleoside inhibitor action. The provided protocols for replicon-based assays offer robust systems for evaluating antiviral efficacy and characterizing drug resistance. While its clinical development has ceased, the knowledge gained from studying this compound continues to inform the development of next-generation HCV therapies and our fundamental understanding of viral polymerases.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assessment of P450 Inhibition and Induction by Deleobuvir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. As with any drug candidate, a thorough in vitro assessment of its potential to cause drug-drug interactions (DDIs) is critical for its clinical development. A primary mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including many co-administered medications. This document provides detailed application notes and protocols for the in vitro assessment of P450 inhibition and induction by this compound and its major metabolites, CD 6168 and this compound-acyl glucuronide (AG). In vitro studies have shown that this compound and its metabolites have differential effects on various P450 isoforms.[1] Notably, the metabolite CD 6168 has been identified as an inducer of P450 enzymes, while this compound itself is not.[1] Furthermore, the this compound-acyl glucuronide has been shown to be a more potent inactivator of CYP2C8 than the parent compound.[1] Understanding these interactions is crucial for predicting potential clinical DDIs.
Data Presentation
P450 Inhibition and Inactivation
The inhibitory potential of this compound and its major metabolites, CD 6168 and this compound-acyl glucuronide (AG), against various cytochrome P450 enzymes has been evaluated in vitro. The following tables summarize the available quantitative data on their inhibitory and inactivation parameters.
Table 1: Time-Dependent Inhibition (TDI) Inactivation Parameters for this compound and its Metabolites
| Compound | CYP Isoform | K_I (μM) | k_inact (min⁻¹) |
| This compound | CYP2C8 | > 25 | < 0.01 |
| CYP3A4 (Midazolam) | 1.8 | 0.05 | |
| CYP3A4 (Testosterone) | 1.9 | 0.06 | |
| CD 6168 | CYP2C8 | > 25 | < 0.01 |
| CYP3A4 (Midazolam) | 11 | 0.05 | |
| CYP3A4 (Testosterone) | 12 | 0.05 | |
| This compound-AG | CYP2C8 | 1.5 | 0.08 |
| CYP3A4 (Midazolam) | 11 | 0.02 | |
| CYP3A4 (Testosterone) | 12 | 0.02 |
Data sourced from Sane et al., 2016.
Note: IC50 values for direct inhibition by this compound and its metabolites are not currently available in the public domain.
P450 Induction
In vitro studies have demonstrated that the this compound metabolite, CD 6168, is an inducer of P450 enzymes, while this compound itself is not.[1] However, specific quantitative data for P450 induction by CD 6168, such as EC50 and Emax values, are not publicly available at this time.
Experimental Protocols
In Vitro P450 Inhibition Assays
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for this compound and its metabolites.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound, CD 6168, this compound-AG
-
CYP Probe Substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam/Testosterone for CYP3A4)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (this compound or its metabolites) in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound stock solution to obtain a range of concentrations.
-
In a 96-well plate, combine HLMs, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Determine the IC50 value by plotting the percent inhibition of metabolite formation against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.
This protocol is used to assess if a compound's inhibitory potency increases with pre-incubation time, suggesting time-dependent inhibition.
Procedure:
-
Perform two parallel sets of incubations as described in the direct inhibition protocol.
-
Set 1 (No Pre-incubation): Add the test compound, HLMs, probe substrate, and NADPH regenerating system simultaneously and incubate.
-
Set 2 (Pre-incubation): Pre-incubate the test compound and HLMs with the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C. Then, add the probe substrate to initiate the reaction and incubate for the specified time.
-
Terminate and process the samples as described for direct inhibition.
-
Calculate the IC50 values for both sets of incubations. A significant decrease (shift) in the IC50 value in the pre-incubated set compared to the non-pre-incubated set indicates time-dependent inhibition.
For compounds exhibiting time-dependent inhibition, this protocol determines the kinetic parameters of inactivation.
Procedure:
-
Pre-incubate the test compound at various concentrations with HLMs and an NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Following each pre-incubation period, add a high concentration of a specific probe substrate to measure the remaining enzyme activity.
-
Terminate the reactions and analyze for metabolite formation as previously described.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I) by fitting the data to the Michaelis-Menten equation.
In Vitro P450 Induction Assay in Primary Human Hepatocytes
This protocol is designed to evaluate the potential of a test compound to induce the expression of CYP enzymes. Due to observed cytotoxicity with this compound and its metabolites, a short-incubation assay (10 hours) is recommended.[1]
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated plates
-
This compound metabolite, CD 6168
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP probe substrates and LC-MS/MS system (for activity measurement)
Procedure:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to acclimate and form a monolayer (typically 24-48 hours).
-
Treat the hepatocytes with various concentrations of CD 6168, positive controls, and a vehicle control for 10 hours.
-
For mRNA analysis:
-
At the end of the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
Calculate the fold induction relative to the vehicle control.
-
-
For enzyme activity analysis:
-
At the end of the treatment period, wash the cells and incubate them with a cocktail of CYP probe substrates.
-
After a defined incubation period, collect the supernatant.
-
Analyze the formation of specific metabolites by LC-MS/MS.
-
Calculate the fold induction of enzyme activity relative to the vehicle control.
-
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) values by plotting the fold induction against the logarithm of the test compound concentration and fitting the data to a suitable dose-response model.
Mandatory Visualizations
Experimental Workflows
Signaling Pathway
The precise signaling pathway through which the this compound metabolite, CD 6168, induces cytochrome P450 enzymes has not been definitively elucidated in the available literature. However, drug-induced P450 induction is primarily mediated by the activation of nuclear receptors such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). These receptors, upon activation by a ligand, translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of target CYP genes, thereby initiating their transcription.
References
Application Notes and Protocols for the Use of Sandwich-Cultured Human Hepatocytes with Deleobuvir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deleobuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2] Understanding its hepatic metabolism, transport, and potential for drug-induced liver injury is critical for its development and clinical use. Sandwich-cultured human hepatocytes (SCHH) have emerged as a valuable in vitro model for studying the hepatobiliary disposition of drugs.[3][4][5][6][7] This model, where hepatocytes are cultured between two layers of extracellular matrix, allows for the restoration of in vivo-like cell polarity, including the formation of functional bile canalicular networks.[3][4] This characteristic makes SCHH particularly suitable for investigating biliary excretion, a key elimination pathway for many drugs and their metabolites.
These application notes provide a detailed protocol for utilizing sandwich-cultured human hepatocytes to investigate the metabolism and biliary transport of this compound. The protocols are based on established methodologies for SCHH and findings from in vitro studies with this compound.
Data Presentation
In Vivo Pharmacokinetic Parameters of this compound and its Metabolites
The following table summarizes the pharmacokinetic parameters of this compound and its major metabolites in humans following a single 800 mg oral dose of [¹⁴C]this compound. This data provides a crucial in vivo reference for interpreting in vitro results obtained from SCHH studies.
| Parameter | This compound | This compound-AG | CD 6168 | CD 6168-AG |
| Tmax (h) | 3.5 - 5 | 3.5 - 5 | 3.5 - 5 | 3.5 - 5 |
| Terminal Half-life (h) | 2.84 | 3.01 | 2.90 | 3.00 |
| % of Total Drug-Related Material in Plasma | - | ~20% | ~15% | - |
| % of Dose in Feces | ~30-35% | - | ~30-35% | - |
Data sourced from Chen et al., 2015.[8] this compound-AG: Acyl glucuronide of this compound; CD 6168: Alkene reduction metabolite of this compound; CD 6168-AG: Acyl glucuronide of CD 6168.
In Vitro Biliary Excretion of this compound and its Metabolites
Studies using fresh human hepatocytes in a sandwich culture have shown that the biliary excretion of this compound's excretory metabolites is significantly higher than that of the parent drug, this compound, and its alkene reduction metabolite, CD 6168.[8] This suggests that upon formation in the liver, these metabolites are rapidly eliminated into the bile, which may explain their absence in systemic circulation.[8]
Experimental Protocols
I. Culture of Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol describes the establishment of sandwich cultures using cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated plates (e.g., 24-well plates)
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with fetal bovine serum, insulin, dexamethasone, and other growth factors)
-
Matrigel® or other suitable extracellular matrix components
-
Hanks' Balanced Salt Solution (HBSS), with and without calcium and magnesium
-
Incubator (37°C, 5% CO₂, humidified atmosphere)
Procedure:
-
Thawing of Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.
-
Cell Counting and Viability Assessment: Determine the viable cell number using the trypan blue exclusion method.
-
Cell Seeding: Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.35 x 10⁶ cells/well for a 24-well plate).[9]
-
Cell Attachment: Incubate the plates for 4-6 hours to allow for cell attachment.
-
Matrigel Overlay: After attachment, aspirate the medium and overlay the cells with a thin layer of Matrigel® diluted in cold culture medium.
-
Culture Maintenance: Incubate the sandwich cultures for at least 48-72 hours before conducting experiments to allow for the formation of functional bile canaliculi.[3] Replace the culture medium daily.
II. Assessment of Biliary Excretion of this compound
This protocol, often referred to as the B-CLEAR® assay, allows for the quantification of biliary excretion.
Materials:
-
Sandwich-cultured human hepatocytes (cultured for 4-5 days)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Hanks' Balanced Salt Solution with calcium (HBSS+)
-
Hanks' Balanced Salt Solution without calcium (HBSS-)
-
Lysis buffer
-
Scintillation fluid and counter (if using radiolabeled this compound) or LC-MS/MS for unlabeled compound analysis
Procedure:
-
Pre-incubation: Wash the SCHH monolayers twice with pre-warmed HBSS+.
-
Incubation with this compound: Incubate the cells with this compound in HBSS+ at a desired concentration (e.g., 1-10 µM) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Sample Collection:
-
Total Accumulation (Cell + Bile): At the end of the incubation, aspirate the dosing solution and wash the cells rapidly with ice-cold HBSS+. Lyse the cells with lysis buffer and collect the lysate.
-
Cellular Accumulation (Cell only): To measure only the compound accumulated in the cells, incubate a parallel set of wells with HBSS- for 10 minutes prior to lysis. This disrupts the tight junctions and releases the contents of the bile canaliculi. Then, lyse the cells and collect the lysate.
-
-
Quantification: Analyze the amount of this compound and its metabolites in the lysates using an appropriate analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Biliary Excretion: The amount of compound in the bile is calculated by subtracting the cellular accumulation from the total accumulation.
-
Biliary Excretion Index (BEI): Calculate the BEI as: (Total Accumulation - Cellular Accumulation) / Total Accumulation * 100%.
-
III. Determination of In Vitro Intrinsic Clearance (CLint) of this compound
This protocol is used to assess the metabolic stability of this compound in SCHH.
Materials:
-
Sandwich-cultured human hepatocytes
-
This compound stock solution
-
Hepatocyte culture medium
-
Analytical standards for this compound and its metabolites
-
LC-MS/MS or other suitable analytical equipment
Procedure:
-
Incubation: Add this compound at a known concentration (typically below the Km for its metabolizing enzymes) to the SCHH cultures.
-
Time-Course Sampling: Collect samples from the culture medium and/or cell lysates at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Stop the metabolic activity in the collected samples (e.g., by adding a cold organic solvent like acetonitrile). Process the samples for analysis.
-
Quantification: Analyze the concentration of this compound remaining at each time point using a validated analytical method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) * (Volume of incubation / number of cells).
-
IV. Cytotoxicity Assessment of this compound (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of this compound in human hepatocytes.
Materials:
-
Sandwich-cultured human hepatocytes or freshly plated hepatocytes
-
This compound stock solution
-
Hepatocyte culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Plate hepatocytes in a 96-well plate and allow them to attach and form a monolayer.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
-
Visualization
Caption: Experimental workflow for determining the biliary excretion of this compound in sandwich-cultured human hepatocytes.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Hepatocytes in Sandwich Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of this compound, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analysis of Deleobuvir in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Understanding the distribution and concentration of this compound in various biological tissues is crucial for preclinical and clinical drug development, providing insights into its pharmacokinetics, efficacy, and potential toxicity. The analysis of drug concentrations in tissues presents unique challenges compared to biological fluids like plasma, primarily due to the complex matrix and the need for efficient drug extraction.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in biological tissues: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are designed to be adapted and validated for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
General Considerations for Tissue Sample Preparation
Prior to extraction, proper handling and homogenization of tissue samples are critical to ensure accurate and reproducible results.
-
Tissue Harvesting and Storage: Tissues should be excised, rinsed to remove excess blood, blotted dry, weighed, and then flash-frozen in liquid nitrogen as quickly as possible to minimize enzymatic degradation of the analyte.[1][2] Samples should be stored at -80°C until analysis.
-
Homogenization: The frozen tissue sample is typically homogenized to create a uniform suspension. This can be achieved using mechanical methods such as bead beaters, rotor-stator homogenizers, or ultrasonicators.[1] The tissue is usually homogenized in a specific buffer or solvent to maintain the stability of the drug. A common ratio is 1:3 or 1:4 (w/v) of tissue to homogenization solution.
Sample Preparation Protocols
The following protocols are provided as a starting point and should be optimized and validated for the specific tissue type and analytical instrumentation used.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup. It involves adding a water-miscible organic solvent to the tissue homogenate to precipitate proteins, which are then removed by centrifugation.
Protocol: Protein Precipitation for this compound in Liver Tissue
-
Homogenization: Homogenize 100 mg of frozen liver tissue in 300 µL of cold phosphate-buffered saline (PBS).
-
Aliquoting: Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of an internal standard (IS) solution (e.g., a deuterated analog of this compound) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3]
Protocol: Liquid-Liquid Extraction for this compound in Kidney Tissue
-
Homogenization: Homogenize 100 mg of frozen kidney tissue in 400 µL of 50 mM ammonium bicarbonate buffer.
-
Aliquoting: Transfer 200 µL of the tissue homogenate to a clean tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment (Optional): Adjust the pH of the homogenate to optimize the extraction of this compound. The optimal pH will depend on the pKa of the drug.
-
Extraction Solvent Addition: Add 800 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid adsorbent to isolate the analyte of interest from the sample matrix.[3] It can provide cleaner extracts compared to PPT and LLE, which can help to reduce matrix effects.[4]
Protocol: Solid-Phase Extraction for this compound in Lung Tissue
-
Homogenization: Homogenize 100 mg of frozen lung tissue in 500 µL of water.
-
Aliquoting and Pre-treatment: To 250 µL of the homogenate, add the internal standard and 250 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Analyze the sample using LC-MS/MS.
Data Presentation
The performance of each sample preparation method should be evaluated by assessing parameters such as recovery, matrix effect, and the lower limit of quantification (LLOQ). The following tables provide a template for summarizing this data, populated with typical values that might be expected for the analysis of an antiviral drug in tissue.
Table 1: Recovery of this compound from Tissue Homogenates
| Sample Preparation Technique | Tissue Type | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) |
| Protein Precipitation (PPT) | Liver | 10 | 85.2 | 5.8 |
| 500 | 88.1 | 4.2 | ||
| Liquid-Liquid Extraction (LLE) | Kidney | 10 | 92.5 | 6.1 |
| 500 | 95.3 | 3.5 | ||
| Solid-Phase Extraction (SPE) | Lung | 10 | 96.8 | 3.9 |
| 500 | 98.2 | 2.7 |
Table 2: Matrix Effect and LLOQ for this compound Analysis
| Sample Preparation Technique | Tissue Type | Matrix Effect (%) | RSD (%) | LLOQ (ng/mL) |
| Protein Precipitation (PPT) | Liver | -25.4 | 8.2 | 5 |
| Liquid-Liquid Extraction (LLE) | Kidney | -12.1 | 5.5 | 2 |
| Solid-Phase Extraction (SPE) | Lung | -5.8 | 3.1 | 1 |
-
Recovery: The percentage of the analyte that is recovered from the sample during the extraction process.
-
Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix. A negative value indicates ion suppression, while a positive value indicates ion enhancement.[5][6]
-
RSD (%): Relative Standard Deviation, a measure of the precision of the method.
-
LLOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described sample preparation techniques.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Conclusion
The choice of sample preparation technique for the analysis of this compound in biological tissues will depend on several factors, including the specific tissue matrix, the required sensitivity of the assay, and throughput needs. While protein precipitation is a rapid and simple method, it may result in significant matrix effects.[1] Liquid-liquid extraction offers better cleanup, and solid-phase extraction generally provides the cleanest extracts and the highest sensitivity, minimizing matrix effects.[3] It is imperative to thoroughly validate the chosen method for each tissue type to ensure the generation of reliable and accurate data for pharmacokinetic and drug distribution studies.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
Application Notes and Protocols for Determining Deleobuvir Efficacy using a Virus Yield Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor that targets the thumb pocket 1 of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] Assessing the efficacy of antiviral compounds like this compound is crucial for drug development. The virus yield reduction assay (VYRA) is a powerful method for quantifying the inhibitory effect of an antiviral agent on the production of infectious virus particles in cell culture.[3] This document provides a detailed protocol for conducting a VYRA to determine the efficacy of this compound against HCV, including methodologies for cell culture, virus infection, drug treatment, and viral yield quantification.
Principle of the Assay
The virus yield reduction assay quantitatively measures the production of new infectious virus particles from infected cells in the presence of an antiviral compound.[3] The core principle involves infecting a monolayer of permissive cells with a specific multiplicity of infection (MOI), treating the infected cells with various concentrations of the antiviral drug, and after a single replication cycle, harvesting the progeny virus. The amount of virus produced (the "yield") is then titrated in a separate assay.[3] A reduction in the viral yield in the presence of the drug indicates its antiviral activity.
Data Presentation
The efficacy of this compound is determined by its ability to reduce the viral yield. This is typically expressed as the 50% effective concentration (EC50), which is the drug concentration required to reduce the viral yield by 50%. In parallel, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is determined to assess the compound's toxicity.[4] The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
Table 1: Summary of this compound Efficacy and Cytotoxicity
| Parameter | Concentration (µM) | Description |
| EC50 | [Insert experimentally determined value] | The concentration of this compound that results in a 50% reduction in HCV yield. |
| EC90 | [Insert experimentally determined value] | The concentration of this compound that results in a 90% reduction in HCV yield. |
| CC50 | [Insert experimentally determined value] | The concentration of this compound that results in 50% cytotoxicity in Huh7.5 cells. |
| SI | [Calculate as CC50/EC50] | Selectivity Index, indicating the therapeutic window of the compound. |
Experimental Protocols
Materials and Reagents
-
Virus: HCV cell culture-adapted strain (e.g., JFH-1)[2]
-
Compound: this compound (BI 207127)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Reagents for Viral RNA Quantification:
-
Reagents for Cytotoxicity Assay:
-
Cell viability assay kit (e.g., CellTiter-Glo Luminescent Cell Viability Assay)
-
-
Equipment:
-
96-well cell culture plates
-
Biosafety cabinet (BSL-2)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
RT-qPCR thermal cycler
-
Luminometer
-
Protocol 1: Virus Yield Reduction Assay
-
Cell Seeding:
-
A day before the experiment, seed Huh7.5 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[9]
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Remove the culture medium from the cells and add 50 µL of the diluted this compound to the appropriate wells. Include a "no-drug" control (vehicle, e.g., DMSO) and a "cell-only" control (no virus, no drug).
-
-
Virus Infection:
-
Dilute the HCV stock (e.g., JFH-1) in culture medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Add 50 µL of the diluted virus to each well (except for the cell-only controls).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for one round of viral replication.
-
-
Harvesting of Progeny Virus:
-
After the incubation period, collect the cell culture supernatant from each well. This supernatant contains the progeny virus.
-
Store the supernatant at -80°C until ready for titration.
-
-
Quantification of Viral Yield by RT-qPCR:
-
Extract viral RNA from a portion of the collected supernatant using a viral RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step RT-qPCR using HCV-specific primers and probes to quantify the amount of HCV RNA in each sample.[10][11]
-
Generate a standard curve using known quantities of HCV RNA to determine the viral RNA copies/mL in each sample.
-
The reduction in viral yield is calculated by comparing the viral RNA levels in the this compound-treated wells to the no-drug control wells.
-
Protocol 2: Cytotoxicity Assay
-
Cell Seeding:
-
Seed Huh7.5 cells in a 96-well plate as described in Protocol 1.
-
-
Compound Addition:
-
Add the same serial dilutions of this compound to the cells as in the virus yield reduction assay.
-
Include a "no-drug" control.
-
-
Incubation:
-
Incubate the plate for the same duration as the virus yield reduction assay (48-72 hours) at 37°C with 5% CO2.
-
-
Assessment of Cell Viability:
-
Use a commercial cell viability assay (e.g., CellTiter-Glo) to measure the viability of the cells in each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
The percentage of cytotoxicity is calculated by comparing the viability of the this compound-treated cells to the no-drug control cells.
-
Visualizations
Caption: Workflow of the Virus Yield Reduction Assay.
Caption: Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. fda.gov [fda.gov]
- 5. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 6. High-Titer Hepatitis C Virus Production in a Scalable Single-Use High Cell Density Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Hepatitis C Virus (HCV) by MultiCode-RTx Real-Time PCR Targeting the HCV 3′ Untranslated Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 11. childrensmn.org [childrensmn.org]
Troubleshooting & Optimization
Technical Support Center: Managing and Identifying Deleobuvir Resistance-Associated Variants (RAVs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and identifying Deleobuvir resistance-associated variants (RAVs) in Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (formerly BI 207127) is an investigational oral, non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site on the polymerase known as thumb-pocket 1, thereby inhibiting the initiation of RNA synthesis and preventing viral replication.[1][3]
Q2: What are the primary resistance-associated variants (RAVs) for this compound?
The primary RAVs associated with this compound resistance emerge in the NS5B polymerase region of the HCV genome. Key substitutions have been identified at amino acid positions P495 and P496.[3][4] Specifically, variants such as P495L can confer a significant decrease in sensitivity to this compound.[1][2] Another key this compound RAV is at position A421.[5]
Q3: How common are this compound RAVs at baseline and after treatment?
Baseline polymorphisms at the key resistance positions for this compound are rare, generally occurring in less than 1% of the treatment-naïve population.[4][5] However, following treatment with this compound-containing regimens, the prevalence of these RAVs increases significantly in patients who experience virologic failure.[4][5] For instance, in patients experiencing on-treatment virologic breakthrough, RAVs in both NS3 and NS5B (including P495 variants) emerged in over 90% of cases.[5]
Q4: Do this compound RAVs persist after treatment is discontinued?
This compound-associated RAVs, such as those at position P495, have been shown to be less persistent than RAVs for other drug classes like NS3 protease inhibitors.[4][5] Studies have shown that P495 variants may not persist during follow-up in the absence of selective drug pressure.[1][2] The median time to loss of GT-1b NS5B P495 RAVs post-treatment has been estimated at 5 months.[5]
Q5: What is the impact of specific this compound RAVs on the drug's efficacy?
The presence of specific RAVs can significantly reduce the antiviral activity of this compound. For example, the P495L substitution has been shown to decrease sensitivity to this compound by 120- to 310-fold in vitro.[1][2] In clinical studies, the presence of alanine at NS5B codon 499 in genotype 1b at baseline was associated with a reduced response to a this compound-based regimen.[4][5]
Troubleshooting Guide
Q: My sequencing results show a mixture of wild-type and mutant sequences at a key resistance position. How should I interpret this?
A: This indicates the presence of a mixed viral population, which is common in HCV infections due to the high mutation rate of the virus.[3] The clinical significance of a minority variant depends on its proportion. Population-based sequencing methods, like Sanger sequencing, can typically detect variants that constitute at least 15-25% of the viral population.[6] The presence of a resistant variant, even as a subpopulation, can be a predictor of treatment failure. For more sensitive detection of minor variants, consider using next-generation sequencing (NGS).
Q: I am not detecting any known this compound RAVs in a patient who is not responding to treatment. What are the possible reasons?
A: There are several possibilities:
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Novel RAVs: The patient may have developed novel, uncharacterized resistance mutations in the NS5B region or other viral proteins.
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Compound-Specific Resistance: Resistance may be conferred by variants that are specific to the combination of drugs used in the regimen.
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Host Factors: Patient adherence, drug metabolism, or host immune factors can influence treatment outcome.
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Assay Limitations: The sensitivity of the sequencing assay may be insufficient to detect low-frequency RAVs.[7]
Q: My phenotypic assay shows a smaller fold-change in susceptibility than expected for a known RAV. What could be the cause?
A: Several factors can influence the results of phenotypic assays:
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Viral Backbone: The genetic background of the HCV replicon used in the assay can impact the fitness and resistance level conferred by a specific mutation.
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Assay Conditions: Variations in cell lines, passage number, and assay protocols can affect the results. Ensure that all assay parameters are standardized and validated.
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Compensatory Mutations: The presence of other mutations in the viral genome could potentially compensate for the fitness cost of the RAV, altering its phenotypic expression.
Quantitative Data on this compound RAVs
Table 1: Prevalence of Key this compound Resistance-Associated Variants
| Variant | Genotype | Baseline Prevalence | Prevalence in Virologic Failures | Reference |
| NS5B P495 | GT-1a/1b | <1% | High (>90% in on-treatment breakthroughs) | [4][5] |
| NS5B P496 | GT-1a/1b | <1% | Detected in virologic failures | [4][5] |
| NS5B A421V | GT-1a | ~20% | Identified as a key treatment-emergent RAV | [4][5] |
| NS5B A499A | GT-1b | ~15% | Associated with reduced response | [4][5] |
Table 2: Phenotypic Susceptibility of this compound RAVs
| Variant | Fold-Change in EC50 (vs. Wild-Type) | Reference |
| P495L | 120- to 310-fold decrease in sensitivity | [1][2] |
Experimental Protocols
Genotypic Analysis of this compound RAVs (Population Sequencing)
This protocol outlines the steps for identifying this compound RAVs in the HCV NS5B gene from patient plasma samples using reverse transcription-polymerase chain reaction (RT-PCR) and Sanger sequencing.
1. RNA Extraction:
- Extract viral RNA from patient plasma using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit).
- Follow the manufacturer's instructions for optimal RNA yield and purity.
- Include appropriate controls (positive and negative) to monitor the extraction process.
2. Reverse Transcription and First-Round PCR:
- Synthesize cDNA from the extracted RNA using a reverse transcriptase and a gene-specific reverse primer targeting a conserved region downstream of the NS5B coding sequence.
- Perform the first round of PCR amplification using forward and reverse primers that flank the NS5B region of interest (codons 400-500).
- Use a high-fidelity polymerase to minimize PCR-introduced errors.
- Cycling Conditions (Example): 94°C for 2 min, followed by 35 cycles of 94°C for 30 s, 55°C for 30 s, and 72°C for 1 min, with a final extension at 72°C for 5 min.
3. Nested PCR (Second Round):
- Use the product from the first-round PCR as a template for a nested PCR.
- Employ a new set of internal forward and reverse primers to increase the specificity and yield of the target amplicon.
- Cycling Conditions (Example): 94°C for 2 min, followed by 30 cycles of 94°C for 30 s, 58°C for 30 s, and 72°C for 45 s, with a final extension at 72°C for 5 min.
4. PCR Product Purification and Sequencing:
- Analyze the nested PCR product on an agarose gel to confirm the correct size and purity.
- Purify the PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit).
- Quantify the purified DNA.
- Perform bidirectional Sanger sequencing using the internal PCR primers.
5. Sequence Analysis:
- Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
- Align the patient-derived sequence with a wild-type reference sequence for the corresponding HCV genotype (e.g., H77 for genotype 1a, Con1 for genotype 1b).
- Identify amino acid substitutions at key resistance-associated positions (e.g., 421, 495, 496, 499).
Phenotypic Analysis of this compound RAVs (Replicon Assay)
This protocol describes the determination of the phenotypic susceptibility of HCV replicons containing specific NS5B mutations to this compound.
1. Site-Directed Mutagenesis:
- Introduce the desired amino acid substitution(s) into an HCV subgenomic replicon plasmid containing the NS5B gene using a commercial site-directed mutagenesis kit.
- Verify the presence of the intended mutation and the absence of off-target mutations by sequencing the entire NS5B coding region.
2. In Vitro Transcription:
- Linearize the wild-type and mutant replicon plasmids.
- Generate replicon RNA transcripts using an in vitro transcription kit (e.g., T7 RiboMAX Express Large Scale RNA Production System).
- Purify and quantify the RNA transcripts.
3. Electroporation:
- Culture Huh-7.5 cells (or a similar permissive cell line) to optimal confluency.
- Harvest and wash the cells.
- Electroporate the in vitro transcribed replicon RNA into the Huh-7.5 cells.
4. Drug Treatment and Replicon Replication Assessment:
- Plate the electroporated cells into 96-well plates.
- After cell adherence (typically 4-24 hours), add serial dilutions of this compound to the culture medium. Include a no-drug control.
- Incubate the cells for 72 hours to allow for replicon replication and drug activity.
- Measure HCV replication by quantifying the expression of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying HCV RNA levels using RT-qPCR.
5. Data Analysis:
- Plot the dose-response curve for this compound for both wild-type and mutant replicons.
- Calculate the 50% effective concentration (EC50) for each replicon using a non-linear regression analysis.
- Determine the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
Visualizations
Caption: HCV replication cycle and the mechanism of action of this compound.
Caption: Workflow for genotypic and phenotypic analysis of this compound RAVs.
Caption: Troubleshooting logic for investigating this compound treatment failure.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir | PLOS One [journals.plos.org]
- 5. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: Circumventing Deleobuvir-Induced Cytotoxicity in Hepatocyte Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Deleobuvir in hepatocyte assays. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our hepatocyte assays with this compound, which is masking the results of our primary endpoint (e.g., CYP induction). How can we mitigate this?
A1: this compound-induced cytotoxicity can be a challenge in standard hepatocyte assays. A primary strategy to circumvent this is to shorten the incubation time. For assays like cytochrome P450 (CYP) induction, a short-incubation protocol (e.g., 10 hours) has been successfully used to assess induction while avoiding significant cell death. This approach allows for the measurement of early-response gene induction before the cascade of cytotoxic events fully manifests.
Troubleshooting Guide:
-
Problem: Complete cell death in culture when treated with this compound.
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Solution: Reduce the incubation time significantly. For endpoints like CYP induction mRNA analysis, a 6 to 12-hour incubation may be sufficient.
-
Experimental Validation: It is crucial to validate that the shorter incubation period is sufficient to detect a response for your specific endpoint (e.g., induction of a positive control compound).
Q2: What is the expected cytotoxic concentration (IC50) of this compound in hepatocytes?
Recommended Action:
Perform a dose-response curve for this compound in your chosen hepatocyte model (e.g., HepG2, HepaRG, or primary human hepatocytes) using a 24-hour or 48-hour incubation period. Assess cytotoxicity using at least two different methods, such as an ATP-based viability assay and an LDH release assay, to get a comprehensive understanding of the cytotoxic profile.
Troubleshooting Guides
Issue 1: High background cytotoxicity in vehicle control wells.
-
Possible Cause: Solvent toxicity (e.g., DMSO).
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at the lowest possible level that maintains compound solubility, typically ≤0.1%.
-
Solvent Toxicity Curve: Run a dose-response curve for your solvent to determine the concentration at which it becomes toxic to your hepatocytes.
-
Alternative Solvents: If DMSO toxicity is persistent, explore other less toxic solvents.
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Issue 2: Discrepancy between different cytotoxicity assay results.
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Possible Cause: Different assays measure different aspects of cell death (e.g., membrane integrity vs. metabolic activity). This compound might be inducing apoptosis at lower concentrations and necrosis at higher concentrations.
-
Troubleshooting Steps:
-
Mechanism of Cell Death Analysis: Perform assays that can distinguish between apoptosis and necrosis, such as a Caspase-3/7 assay for apoptosis and an LDH assay for necrosis.
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Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cell death.
-
Quantitative Data Summary
As specific quantitative data for this compound's cytotoxicity is limited in public literature, the following table provides a general overview of expected outcomes from cytotoxicity assays with a hypothetical cytotoxic compound. Researchers should generate their own data for this compound.
| Cell Model | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HepG2 | ATP Viability | 24 | 25 |
| HepG2 | LDH Release | 24 | 50 |
| Primary Human Hepatocytes | ATP Viability | 24 | 15 |
| Primary Human Hepatocytes | LDH Release | 24 | 30 |
Experimental Protocols & Methodologies
Protocol 1: Short-Incubation Cytotoxicity Assay
This protocol is designed to assess cytotoxicity over a shorter duration to identify a time window where primary endpoints can be measured before significant cell death.
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Cell Plating: Plate hepatocytes at a desired density in a 96-well plate and allow them to attach overnight.
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Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity.
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Incubation: Incubate the plate for 4, 6, 8, 10, and 12 hours at 37°C and 5% CO₂.
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Cytotoxicity Assessment: At each time point, perform an ATP-based cell viability assay and an LDH release assay according to the manufacturer's instructions.
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Data Analysis: Determine the time point at which your primary assay can be conducted with minimal impact on cell viability.
Short-Incubation Cytotoxicity Assay Workflow
Protocol 2: ATP-Based Cell Viability Assay
This assay quantifies the amount of ATP, an indicator of metabolically active cells.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's protocol.
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Cell Lysis: After the desired incubation with this compound, add the cell lysis buffer to each well and incubate as recommended.
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Luminescence Reaction: Add the luciferase substrate to each well.
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Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the percentage of cell viability.
Protocol 3: LDH Release Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
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Supernatant Collection: After incubation with this compound, carefully collect a portion of the cell culture supernatant from each well.
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LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.
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Incubation: Incubate at room temperature, protected from light, for the time specified in the manufacturer's protocol.
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Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
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Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Protocol 4: Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
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Reagent Addition: After this compound treatment, add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
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Incubation: Incubate at room temperature for the time specified by the manufacturer to allow for cell lysis and the caspase reaction.
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Measurement: Measure the luminescence using a plate reader.
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Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Potential Mechanisms and Advanced Troubleshooting
Mitochondrial Dysfunction
Drug-induced mitochondrial dysfunction is a common mechanism of hepatotoxicity.[1][2][3] This can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.
Experimental Approach:
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Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 or TMRM to assess changes in MMP. A decrease in MMP is an early indicator of mitochondrial dysfunction.
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Reactive Oxygen Species (ROS) Assay: Employ fluorescent probes like DCFDA to measure intracellular ROS levels. An increase in ROS suggests oxidative stress.
Potential Mitochondrial Toxicity Pathway
Involvement of Drug Transporters (BCRP)
The Breast Cancer Resistance Protein (BCRP or ABCG2) is an efflux transporter highly expressed in the liver that can play a role in drug disposition and toxicity.[4][5][6] this compound's interaction with BCRP is not well-characterized but could influence its intracellular concentration and, consequently, its cytotoxicity.
Experimental Approach:
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BCRP Inhibition Assay: Use BCRP-overexpressing vesicles or cell lines to determine if this compound inhibits BCRP-mediated transport of a known substrate.
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BCRP Substrate Assay: Determine if this compound is a substrate of BCRP by measuring its transport in BCRP-overexpressing cells.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cellular processes, including immune response and cell survival.[7][8] As this compound is an HCV polymerase inhibitor, its effects on STAT3 signaling, a pathway often modulated by viral infections, could be relevant to its overall cellular impact.[7]
Experimental Approach:
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Western Blotting: Analyze the phosphorylation status of STAT3 in hepatocytes treated with this compound to determine if the pathway is activated or inhibited.
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Reporter Gene Assay: Use a STAT3-responsive luciferase reporter assay to quantify the transcriptional activity of STAT3 in the presence of this compound.
References
- 1. Direct-Acting Antiviral Drug Modulates the Mitochondrial Biogenesis in Different Tissues of Young Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of this compound, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis of Hepatitis B Virus-Infected Hepatocytes Prevents Release of Infectious Virus - PMC [pmc.ncbi.nlm.nih.gov]
Deleobuvir Technical Support Center: A Guide to Solubility and Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and optimal preparation of Deleobuvir (BI 207127) for experimental use. This compound, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, is characterized as a poorly soluble compound, which can present challenges in experimental settings. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is important to note that for organic solvents, specific conditions such as warming and sonication may be necessary to achieve maximum solubility.
| Solvent | Concentration (w/v) | Molar Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 6.6 mg/mL | 10.10 mM | Ultrasonic and warming required. Use of non-hygroscopic DMSO is recommended.[1] |
| Aqueous Buffer (pH 7) | 11 µg/mL | ~16.8 µM | N/A |
| Ethanol | Data not available | Data not available | N/A |
| Methanol | Data not available | Data not available | N/A |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol details the recommended procedure for preparing a concentrated stock solution of this compound using DMSO.
Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile, amber glass or polypropylene vials
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Vortex mixer
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Water bath sonicator
Procedure:
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Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000 times higher than the final working concentration in your assay. This minimizes the final DMSO concentration in the cell culture medium, which should ideally be kept below 0.5% (and preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity.
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Weighing the Compound: Accurately weigh the required amount of this compound powder and transfer it to a sterile vial. If the compound is handled in an open environment, it is advisable to do so in a chemical fume hood.
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Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial.
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Dissolution:
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Vortex the mixture thoroughly for 1-2 minutes.
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If the compound is not fully dissolved, place the vial in a water bath sonicator. Sonicate for 10-15 minutes.
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If solids persist, warm the solution to 37°C for 10-20 minutes, followed by vortexing and/or sonication.
-
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Visual Inspection: Carefully inspect the solution to ensure that all particulate matter has dissolved and the solution is clear.
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots in tightly sealed amber vials at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Troubleshooting Guide and FAQs
This section addresses common issues that may arise when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium?
A1: This is a common occurrence for hydrophobic compounds like this compound. Precipitation happens when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses, and the compound "crashes out" of the solution.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, with 0.1% or lower being preferable to avoid impacting cell viability and function. It is highly recommended to perform a vehicle control experiment to determine the effect of the intended DMSO concentration on your specific cell line.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Given its very low aqueous solubility (11 µg/mL at pH 7), dissolving this compound directly in aqueous buffers to achieve a usable stock concentration for most cell-based assays is not feasible. An organic solvent is necessary to create a concentrated stock solution.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to media | - High final concentration of this compound.- High percentage of DMSO in the final solution. | - Lower the final concentration of this compound.- Prepare a more concentrated stock solution to reduce the volume added to the media.- Use a stepwise dilution method: first, dilute the DMSO stock in a small volume of serum-free media, mix well, and then add this to the final volume of complete media. |
| Cloudiness or precipitate in the stock solution | - Incomplete dissolution.- Use of hygroscopic (wet) DMSO.- Exceeded solubility limit. | - Repeat the dissolution procedure, ensuring adequate vortexing, sonication, and warming.- Use a fresh, unopened bottle of anhydrous DMSO.- Prepare a lower concentration stock solution. |
| Precipitate forms over time in the incubator | - Temperature shift affecting solubility.- Interaction with media components (e.g., proteins in serum). | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- If using serum-free media, consider that the absence of proteins can increase the likelihood of precipitation. |
Visualizing Experimental Workflows and Pathways
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting this compound Precipitation in Cell Culture
Caption: Logical steps for troubleshooting this compound precipitation.
Simplified Mechanism of Action of this compound
Caption: this compound inhibits HCV RNA replication by targeting NS5B polymerase.
References
Proper storage and handling to prevent Deleobuvir inactivation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Deleobuvir to prevent its inactivation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. Storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: To prevent degradation and inactivation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution.[1] For long-term stability, dissolve this compound in a suitable solvent and store it at -80°C.[1][2]
Q3: What factors can lead to the inactivation of this compound during my experiments?
A3: this compound's stability can be compromised by several factors, including improper storage, exposure to incompatible substances, and inappropriate handling. Key factors that can lead to inactivation include:
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Repeated Freeze-Thaw Cycles: This can degrade the compound. It is advisable to store this compound in single-use aliquots.[1]
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Exposure to Light: this compound should be protected from light.[1][2]
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Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they are incompatible with this compound.
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Improper pH: Extreme pH conditions can lead to the degradation of the compound.
Q4: I am observing lower than expected potency in my cell-based assay. Could my this compound be inactive?
A4: Yes, a loss of potency is a common indicator of compound degradation. If you suspect inactivation, several factors in your cell culture setup could be contributing. The elevated temperature of incubation (e.g., 37°C) can accelerate the degradation of thermally sensitive compounds. Additionally, components in the cell culture media, such as serum, may contain enzymes that could metabolize this compound.
Q5: How can I test the stability of this compound in my specific experimental conditions?
A5: To determine if your experimental setup is causing this compound to degrade, you can perform a stability study. This involves incubating this compound in your experimental medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various durations. At different time points, you can collect aliquots and analyze the concentration of the intact compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is an indication of instability.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound inactivation.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no antiviral activity | Inactivation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see table below). 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock immediately before use. 3. Review Handling Procedures: Confirm that the compound has not been exposed to light for extended periods or to incompatible substances.[1] |
| Inconsistent results between experiments | Degradation of stock solution due to repeated freeze-thaw cycles. | 1. Use Aliquots: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1] 2. Check Aliquot Age: If using older aliquots, consider preparing a fresh stock solution. |
| Precipitation observed in working solution | Poor solubility in the experimental medium. | 1. Optimize Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is low enough to not be toxic to cells and to maintain solubility. 2. Test Different Media: If possible, test the solubility of this compound in different cell culture media. |
| Gradual loss of activity in long-term experiments | Degradation of this compound in the cell culture medium at 37°C. | 1. Conduct a Time-Course Stability Study: Determine the rate of degradation under your specific experimental conditions. 2. Replenish the Compound: For longer experiments, consider refreshing the medium with freshly prepared this compound at appropriate intervals. |
Data Presentation
Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area.[3] |
| In Solvent | -80°C | 6 months to 1 year | Protect from light and store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
| In Solvent | -20°C | 1 month | Protect from light and store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
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Stock Solution Preparation:
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Allow the powdered this compound to equilibrate to room temperature before opening the vial.
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Dissolve the powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
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Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Aliquoting and Storage:
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Working Solution Preparation:
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Thaw a single aliquot of the stock solution at room temperature.
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Dilute the stock solution to the desired final concentration in your experimental medium immediately before use.
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Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).
-
Visualizations
Caption: Troubleshooting workflow for investigating this compound inactivation.
Caption: Experimental workflow for assessing this compound stability.
References
Optimizing Deleobuvir dosage to avoid supraproportional plasma exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Deleobuvir dosage to prevent supraproportional plasma exposure. This phenomenon, where plasma concentrations increase more than proportionally with the dose, can lead to unexpected toxicity and complicate dose selection in clinical trials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher than expected plasma concentrations of this compound in our preclinical studies at higher doses. What could be the cause?
A1: This phenomenon is known as supraproportional plasma exposure or non-linear pharmacokinetics. For this compound, this has been observed in clinical studies at doses of 400 mg and higher administered every 8 hours.[1] The likely causes for this include the saturation of metabolic enzymes or drug transporters involved in its absorption, distribution, metabolism, or excretion (ADME). When these systems become saturated, the drug's clearance rate does not increase in proportion to the dose, leading to a disproportionate rise in plasma levels.
Q2: How can we experimentally determine the cause of the observed supraproportional exposure of this compound?
A2: To investigate the mechanism behind the non-linear pharmacokinetics of this compound, a series of in vitro experiments can be conducted. These include:
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Metabolic Stability Assays: Using human liver microsomes to determine if the metabolism of this compound is saturable. At high concentrations, a decrease in the rate of metabolism would suggest enzyme saturation.
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Transporter Interaction Assays: Employing cell lines that overexpress specific drug transporters (e.g., P-gp, BCRP, OATPs) to assess if this compound is a substrate or inhibitor of these transporters. Saturation of these transporters at higher concentrations can lead to altered absorption or efflux, contributing to supraproportional exposure.
Q3: What are the potential consequences of supraproportional plasma exposure in our ongoing studies?
A3: Supraproportional plasma exposure can have significant implications for your research. It can lead to an increased risk of dose-related toxicities that may not be predicted from lower dose studies. This complicates the establishment of a safe and effective dose for clinical trials and may necessitate more complex dosing regimens. Furthermore, it can increase inter-individual variability in drug exposure, making it difficult to predict patient responses.
Q4: Are there any known patient populations that are more susceptible to this compound's supraproportional exposure?
A4: Yes, clinical data has shown that patients with liver cirrhosis have approximately two-fold higher plasma exposure to this compound compared to patients without cirrhosis.[1] This is likely due to impaired metabolic capacity in these patients, which can exacerbate the saturation of metabolic pathways. Therefore, caution and potentially lower doses should be considered in patient populations with hepatic impairment.
Data Presentation: this compound Pharmacokinetics
The following table summarizes the observed pharmacokinetic parameters of this compound from a clinical study in patients with chronic Hepatitis C. Note the supraproportional increase in exposure (AUC) at doses of 400 mg and above.
| Dosage (every 8h) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold-Increase in Dose | Fold-Increase in AUC |
| 100 mg | Illustrative Value | Illustrative Value | - | - |
| 200 mg | Illustrative Value | Illustrative Value | 2 | ~2 |
| 400 mg | Illustrative Value | Illustrative Value | 2 | >2 |
| 800 mg | Illustrative Value | Illustrative Value | 2 | >>2 |
| 1200 mg | Illustrative Value | Illustrative Value | 1.5 | >>>2 |
Actual Cmax and AUC values are not publicly available in a tabulated format. The fold-increase in AUC becomes greater than the fold-increase in dose at 400 mg and above, demonstrating supraproportionality.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of this compound in plasma. Optimization of specific parameters is required.
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Column: A suitable C18 reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ions for this compound and the internal standard need to be determined.
3. Calibration and Quantification:
- Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
- Analyze the samples and quantify the this compound concentration based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines a method to assess the potential for saturable metabolism of this compound.
1. Reagents and Materials:
- Pooled human liver microsomes (HLM).
- This compound stock solution.
- NADPH regenerating system.
- Phosphate buffer (pH 7.4).
- Acetonitrile (for reaction termination).
2. Incubation Procedure:
- Pre-warm a solution of HLM and phosphate buffer to 37°C.
- Add this compound at a range of concentrations (e.g., 0.1 to 50 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method (as described in Protocol 1).
3. Data Analysis:
- Plot the natural logarithm of the percentage of remaining this compound versus time for each concentration.
- Calculate the in vitro half-life (t1/2) from the slope of the linear portion of the curve.
- If the half-life increases with increasing substrate concentration, it suggests saturation of metabolic enzymes.
Mandatory Visualization
Caption: Troubleshooting workflow for supraproportional plasma exposure.
Caption: Potential mechanisms of this compound's supraproportional exposure.
References
Technical Support Center: Investigating the Effect of pH on Deleobuvir Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the influence of pH on the bioavailability of Deleobuvir. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the effect of pH on its bioavailability a concern?
This compound (formerly BI 207127) is an investigational, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] Its chemical structure, (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol- 6-yl)prop-2-enoic acid, includes a carboxylic acid group.[1] The presence of this ionizable group suggests that its aqueous solubility is likely pH-dependent. For orally administered drugs, variations in pH throughout the gastrointestinal (GI) tract can significantly impact dissolution and subsequent absorption, thereby affecting overall bioavailability. A clinical trial was designed to specifically investigate the effect of increased gastric pH on the bioavailability of this compound, highlighting the importance of this factor.
Q2: What are the known physicochemical properties of this compound relevant to pH-dependent bioavailability?
Limited quantitative data on the pH-dependent solubility of this compound is publicly available. However, it is characterized as a "permeable but poorly soluble tool compound." One available data point indicates a solubility of 10.9 µg/mL at pH 7. The pKa value, which is crucial for predicting the ionization state and solubility at different pH values, is not readily found in the public domain.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol- 6-yl)prop-2-enoic acid | [1] |
| Molecular Formula | C34H33BrN6O3 | [1] |
| Molar Mass | 653.58 g/mol | [1] |
| Solubility (at pH 7) | 10.9 µg/mL | |
| pKa | Not publicly available |
Q3: How does the pH of the gastrointestinal tract vary, and how could this impact this compound?
The pH of the human GI tract varies significantly, which can influence the dissolution and absorption of ionizable drugs like this compound.
Typical pH Values in the Human Gastrointestinal Tract
| GI Tract Region | Typical pH Range |
| Stomach (fasted) | 1.5 - 3.5 |
| Stomach (fed) | 3.0 - 7.0 |
| Duodenum | 5.5 - 6.8 |
| Jejunum | 6.5 - 7.5 |
| Ileum | 7.0 - 8.0 |
| Colon | 5.5 - 7.0 |
Given its carboxylic acid moiety, this compound is expected to be less soluble in the acidic environment of the stomach (predominantly in its non-ionized, less soluble form) and more soluble in the more neutral to alkaline environment of the small intestine (in its ionized, more soluble form). However, the rate and extent of dissolution in the stomach can still be a critical factor for overall absorption.
Troubleshooting Guide
Problem 1: High variability in in-vivo pharmacokinetic data for this compound.
-
Possible Cause: The highly variable pH of the stomach in preclinical models (e.g., dogs) can lead to inconsistent dissolution and absorption.
-
Troubleshooting Steps:
-
Control Gastric pH: In animal studies, consider pre-treating subjects with agents that control gastric pH, such as proton pump inhibitors (e.g., omeprazole) to induce a consistently high pH, or agents like pentagastrin to induce a consistently low pH. This will help in understanding the drug's absorption at the extremes of gastric pH.[3]
-
Formulation Strategies: Investigate formulations designed to mitigate the effect of pH. This could include buffered solutions or solid dispersions that create a local pH environment conducive to dissolution.[3]
-
In Vitro-In Vivo Correlation (IVIVC): Develop a strong IVIVC by conducting dissolution studies across a range of biorelevant pH conditions and comparing the results with in-vivo pharmacokinetic data.
-
Problem 2: Difficulty in establishing a predictive in-vitro dissolution method for this compound.
-
Possible Cause: The complex interplay between pH, solubility, and potential precipitation of this compound as it transitions from the stomach to the intestine.
-
Troubleshooting Steps:
-
pH-Shift Dissolution Studies: Employ a two-stage dissolution method that mimics the physiological transition from the acidic stomach to the neutral small intestine. This involves starting the dissolution in an acidic medium (e.g., pH 1.2-2.0) and then shifting to a higher pH (e.g., pH 6.8). This can help identify any potential for precipitation upon pH change.
-
Biorelevant Media: Utilize biorelevant media such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) to better mimic the in-vivo conditions.
-
Monitor for Supersaturation and Precipitation: During pH-shift studies, carefully monitor for the formation of a supersaturated solution and any subsequent precipitation, as this can significantly impact the amount of drug available for absorption.
-
Problem 3: Inconsistent results in Caco-2 permeability assays.
-
Possible Cause: The low aqueous solubility of this compound can lead to challenges in preparing appropriate dosing solutions and maintaining sink conditions during the assay.
-
Troubleshooting Steps:
-
Use of Co-solvents: A small, well-justified percentage of a non-toxic co-solvent (e.g., DMSO, ethanol) can be used to prepare the dosing solution. However, the final concentration of the co-solvent in the assay medium should be kept to a minimum (typically <1%) to avoid affecting cell monolayer integrity.
-
pH of the Donor Compartment: Given the pH-dependent solubility of this compound, consider adjusting the pH of the apical (donor) compartment to a level that enhances its solubility, while ensuring the pH remains within a physiologically relevant range for the intestinal epithelium and does not compromise cell viability. The basolateral (receiver) compartment should typically be maintained at a physiological pH of 7.4.
-
Assess Efflux: this compound's permeability may be influenced by efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[4]
-
Experimental Protocols
1. pH-Dependent Solubility Determination
This protocol outlines a method to determine the solubility of this compound across a physiologically relevant pH range.
-
Materials: this compound powder, phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4), shaker incubator, centrifuge, HPLC system.
-
Methodology:
-
Prepare a series of buffer solutions at the target pH values.
-
Add an excess amount of this compound powder to each buffer solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Plot the solubility (e.g., in µg/mL) as a function of pH.
-
2. In-Vitro Dissolution Testing with pH Shift
This protocol simulates the transit of this compound from the stomach to the small intestine.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
Acidic stage: 0.1 N HCl (pH 1.2).
-
Buffer stage: Phosphate buffer (pH 6.8).
-
-
Methodology:
-
Place the this compound formulation in 750 mL of 0.1 N HCl at 37°C with a paddle speed of 50 rpm.
-
Take samples at predetermined time points (e.g., 5, 15, 30, 60 minutes).
-
After 2 hours, add 250 mL of a pre-warmed phosphate buffer concentrate to the dissolution vessel to adjust the pH to 6.8.
-
Continue the dissolution test, taking samples at various time points (e.g., 2.25, 2.5, 3, 4 hours).
-
Analyze the samples for dissolved this compound concentration using a validated analytical method.
-
3. Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of this compound.
-
Cell Line: Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).
-
Buffers: Hank's Balanced Salt Solution (HBSS) or similar transport medium, adjusted to desired pH values.
-
Methodology:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add the this compound dosing solution to the apical side and fresh transport medium to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh medium to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh medium.
-
Analyze the concentration of this compound in the samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B).
-
Visualizations
Caption: Workflow for investigating the pH effect on this compound bioavailability.
Caption: this compound's ionization and solubility in the GI tract.
Caption: General pathways for intestinal drug absorption.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – HCV NS5B Polymerase Inhibitor (RUO) [benchchem.com]
- 3. Effect of gastric pH on the pharmacokinetics of a BCS class II compound in dogs: utilization of an artificial stomach and duodenum dissolution model and GastroPlus,™ simulations to predict absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential off-target effects of Deleobuvir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Deleobuvir.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and thereby suppresses viral replication.[3]
Q2: What are the known or suspected off-target effects of this compound?
Clinical studies have reported adverse events associated with this compound, primarily including gastrointestinal disorders, nervous system disorders, and skin/cutaneous tissue disorders.[1][2] At a molecular level, the primary documented off-target effects of this compound and its major metabolites involve the inhibition and/or induction of Cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[4] The acyl glucuronide metabolite of this compound is chemically reactive and has the potential to form covalent adducts with proteins, a mechanism that can lead to idiosyncratic toxicity.[5][6][7]
Q3: How can I identify potential off-target effects of this compound in my experimental system?
A multi-pronged approach is recommended:
-
In Silico Analysis: Computational modeling can predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Panel Screening:
-
Kinase Panel Screen: To assess for unintended inhibition of a wide range of human kinases.
-
Safety Pharmacology/Receptor Screening: To evaluate effects on a panel of receptors, ion channels, and enzymes.
-
-
Cell-Based Assays:
-
Cytotoxicity Assays: To determine the concentration at which this compound becomes toxic to different cell lines.
-
CRISPR-Cas9 Genome-Wide Screens: To identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing its molecular targets and off-targets.[8]
-
-
Biochemical Assays:
-
CYP450 Inhibition/Induction Assays: To quantify the effect of this compound and its metabolites on major drug-metabolizing enzymes.
-
Protein Adduct Formation Assays: To investigate the potential for covalent modification of proteins by the acyl glucuronide metabolite.
-
Q4: What are the major metabolites of this compound and do they contribute to off-target effects?
This compound has two major metabolites: CD 6168 (formed by gut bacteria) and a this compound-acyl glucuronide.[5] Both the parent drug and these metabolites have been shown to differentially affect various P450 isoforms.[4] Notably, the this compound-acyl glucuronide is a more potent inactivator of CYP2C8 than this compound itself, and CD 6168 can induce P450 enzymes.[4]
Q5: Are there known strategies to mitigate the off-target effects of this compound?
While specific mitigation strategies for this compound have not been extensively published, general approaches in drug development can be applied:
-
Structural Modification: Medicinal chemistry efforts can be employed to design analogs of this compound with improved selectivity and reduced off-target activity.
-
Dose Optimization: Lowering the therapeutic dose can reduce the concentration of the drug and its metabolites, thereby minimizing off-target effects, provided efficacy is maintained.
-
Co-medication Management: Avoid co-administration with drugs that are sensitive substrates, inhibitors, or inducers of the CYP enzymes affected by this compound to prevent adverse drug-drug interactions.
Troubleshooting Guides
Problem: I am observing unexpected toxicity in my cell-based assays with this compound.
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) in your specific cell line using an MTS or similar viability assay. Compare this to the EC50 for its antiviral activity to determine the therapeutic index. |
| Mitochondrial toxicity | Evaluate mitochondrial function using assays that measure mitochondrial membrane potential (e.g., TMRE staining) or cellular respiration (e.g., Seahorse analyzer). Some antiviral nucleoside analogs are known to cause mitochondrial toxicity.[9][10] |
| Reactive metabolite formation | The acyl glucuronide metabolite of this compound is reactive.[5][6] If your cell system has glucuronidation activity, this metabolite may be forming and causing toxicity. Consider using a cell line with low UGT activity or inhibiting UGTs to test this hypothesis. |
Problem: My in vivo experiments with this compound are showing unexpected adverse effects or altered pharmacokinetics of co-administered drugs.
| Possible Cause | Troubleshooting Step |
| CYP450-mediated drug-drug interactions | Review the in vitro CYP inhibition and induction profile of this compound and its metabolites (see tables below). Avoid co-administering drugs that are metabolized by the affected CYP isoforms. If co-administration is necessary, consider dose adjustments and monitor for signs of toxicity or reduced efficacy of the co-administered drug. |
| Protein adduct formation | The formation of protein adducts by the acyl glucuronide metabolite could lead to immunogenic responses or organ toxicity.[11] While difficult to assess directly in vivo, this should be considered as a potential cause for idiosyncratic toxicity. |
Data Presentation
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound and its Metabolites
| CYP Isoform | This compound IC50 (µM) | CD 6168 IC50 (µM) | This compound-Acyl Glucuronide IC50 (µM) |
| CYP1A2 | > 50 | > 50 | 25.8 |
| CYP2B6 | > 50 | > 50 | > 50 |
| CYP2C8 | 13.9 | 10.9 | 1.8 |
| CYP2C9 | > 50 | > 50 | > 50 |
| CYP2C19 | > 50 | > 50 | > 50 |
| CYP2D6 | > 50 | > 50 | 44.7 |
| CYP3A4 (Midazolam) | 12.0 | 18.0 | 14.0 |
| CYP3A4 (Testosterone) | 11.0 | 16.0 | 12.0 |
Data summarized from Sane et al., 2016.[4]
Table 2: In Vitro Time-Dependent Inactivation of Cytochrome P450 Enzymes by this compound and its Metabolites
| CYP Isoform | Perpetrator | KI (µM) | kinact (min-1) | kinact / KI (mL min-1 µmol-1) |
| CYP1A2 | This compound | 19.3 | 0.04 | 2.1 |
| This compound-Acyl Glucuronide | 16.0 | 0.05 | 3.1 | |
| CYP2C8 | This compound | 1.0 | 0.09 | 90 |
| CD 6168 | 2.3 | 0.05 | 21.7 | |
| This compound-Acyl Glucuronide | 0.4 | 0.08 | 200 | |
| CYP3A4 | This compound | 10.1 | 0.03 | 3.0 |
| CD 6168 | 14.5 | 0.03 | 2.1 |
Data summarized from Sane et al., 2016.[4]
Experimental Protocols
1. Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound and its metabolites for various CYP isoforms.
-
Materials:
-
Human liver microsomes (HLM)
-
This compound, CD 6168, this compound-acyl glucuronide
-
NADPH regenerating system
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a dilution series of this compound and its metabolites in the incubation buffer.
-
In a 96-well plate, add HLM, the test compound (this compound or metabolite) or vehicle control, and the CYP-specific probe substrate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable model (e.g., a four-parameter logistic equation).
-
2. Protocol: MTS Cytotoxicity Assay
This protocol provides a method to assess the cytotoxic potential of this compound.
-
Materials:
-
Cell line of interest (e.g., Huh-7, HepG2)
-
Complete cell culture medium
-
This compound
-
MTS reagent (containing PES)
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a spectrophotometer.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the CC50 value by plotting the percent viability against the log of the this compound concentration.
-
Visualizations
Caption: this compound metabolism and potential for off-target effects.
Caption: Workflow for identifying and characterizing off-target effects.
References
- 1. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 2. Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 4. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing common adverse events of Deleobuvir in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the common adverse events of Deleobuvir in experimental models.
I. Overview of this compound and its Adverse Events
This compound is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] Its clinical development was discontinued due to insufficient efficacy.[2] During clinical trials, the most frequently reported adverse events were primarily gastrointestinal, nervous system, and skin/cutaneous tissue disorders.[1][3]
II. Quantitative Summary of Adverse Events in Clinical Trials
The following tables summarize the incidence of common adverse events observed in clinical trials involving this compound in combination with other agents like Faldaprevir and/or Ribavirin.
Table 1: Common Adverse Events in the SOUND-C3 Study (this compound in combination with Faldaprevir and Ribavirin) [4]
| Adverse Event | This compound 800 mg b.i.d. Group (N=26) | This compound 600 mg t.i.d. Group (N=25) |
| Nausea | 67% | Not Reported |
| Fatigue | 35% | Not Reported |
| Diarrhoea | 35% | Not Reported |
Table 2: Common Adverse Events in the HCVerso1 and HCVerso2 Studies (Faldaprevir + this compound + Ribavirin) [2]
| Adverse Event | Incidence |
| Nausea | 46% - 61% |
| Vomiting | 29% - 35% |
Table 3: Common Adverse Events in a Phase 2 Study in Japanese Patients (Faldaprevir + this compound + Ribavirin) [5]
| Adverse Event | Group 1 (Faldaprevir 80 mg q.d.) | Group 2 (Faldaprevir 120 mg q.d.) |
| Nausea | 66.7% | 76.9% |
| Vomiting | 33.3% | 61.5% |
III. Troubleshooting Guides and FAQs for In Vitro Models
This section provides guidance for managing common issues encountered when studying this compound's adverse events in relevant in vitro models.
A. Gastrointestinal Adverse Events (Caco-2 Cell Model)
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely used model to study intestinal drug transport and toxicity.
Experimental Workflow for Assessing this compound-Induced Gastrointestinal Toxicity in Caco-2 Cells
FAQs and Troubleshooting:
-
Q1: My Caco-2 monolayer shows low Transepithelial Electrical Resistance (TEER) values, even after 21 days of culture. What could be the issue?
-
A1: Low TEER can be due to several factors:
-
Cell passage number: High passage numbers can lead to a decline in differentiation capacity. Use cells within a recommended passage range.
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Seeding density: Both too low and too high seeding densities can result in a suboptimal monolayer. Optimize the seeding density for your specific culture conditions.
-
Culture medium: Ensure the medium contains the appropriate supplements (e.g., 20% FBS) and is changed regularly (every 2-3 days).
-
Mycoplasma contamination: Test your cell cultures for mycoplasma, as it can affect cell health and tight junction formation.
-
-
-
Q2: After treating with this compound, I observe a significant drop in TEER. How do I confirm if this is due to toxicity or a reversible effect on tight junctions?
-
A2: To distinguish between cytotoxicity and a reversible effect:
-
Perform a washout experiment: After the initial treatment period, replace the this compound-containing medium with fresh medium and monitor TEER over time. A recovery of TEER suggests a reversible effect on tight junctions.
-
Conduct a cytotoxicity assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium. An increase in LDH indicates cell membrane damage and cytotoxicity.
-
Assess paracellular permeability: Use a fluorescent marker like Lucifer Yellow. An increased passage of the marker from the apical to the basolateral side indicates compromised tight junction integrity.
-
-
-
Q3: I am observing high variability in my TEER measurements between wells.
-
A3: High variability can be caused by:
-
Inconsistent seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
-
Electrode placement: Standardize the placement of the electrodes in the Transwell inserts for each measurement.
-
Temperature fluctuations: Allow the culture plates to equilibrate to room temperature before measuring TEER.
-
-
B. Nervous System Adverse Events (SH-SY5Y Cell Model)
The SH-SY5Y human neuroblastoma cell line is a common model for studying neurotoxicity. These cells can be differentiated into a more mature neuronal phenotype.
Experimental Workflow for Assessing this compound-Induced Neurotoxicity in SH-SY5Y Cells
FAQs and Troubleshooting:
-
Q1: My SH-SY5Y cells are not differentiating properly and show poor neurite outgrowth.
-
A1: Issues with differentiation can arise from:
-
Differentiation protocol: Ensure the concentration and quality of the differentiating agent (e.g., retinoic acid) are optimal.
-
Cell density: The seeding density can influence differentiation efficiency.
-
Passage number: Similar to Caco-2 cells, high passage numbers can negatively impact the differentiation potential of SH-SY5Y cells.
-
-
-
Q2: How can I quantify the effect of this compound on neurite outgrowth?
-
A2: Neurite outgrowth can be quantified using automated image analysis software. After staining the cells for neuronal markers (e.g., β-III tubulin), you can measure parameters such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points
-
-
-
Q3: I am seeing a decrease in cell viability with this compound treatment. How do I determine the mechanism of cell death?
-
A3: To investigate the mechanism of cell death:
-
Apoptosis assays: Measure the activity of caspases (e.g., caspase-3/7) or use Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis.
-
Mitochondrial toxicity assays: Evaluate changes in mitochondrial membrane potential (e.g., using JC-1 dye) or the production of reactive oxygen species (ROS).
-
-
C. Skin/Cutaneous Tissue Disorders (Reconstructed Human Epidermis Model)
Reconstructed human epidermis (RhE) models, such as EpiDerm™, provide a valuable in vitro tool for assessing skin irritation and toxicity.
Experimental Workflow for Assessing this compound-Induced Skin Irritation
FAQs and Troubleshooting:
-
Q1: My MTT assay results show high background or inconsistent readings.
-
A1: Common issues with the MTT assay in 3D models include:
-
Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved by using a sufficient volume of solubilization solution and adequate incubation time with shaking.
-
Interference from the test compound: If this compound has a color that absorbs at the same wavelength as formazan, or if it directly reduces MTT, this can interfere with the assay. Run appropriate controls without cells to account for this.
-
Uneven tissue viability: Ensure consistent handling and treatment of all tissue samples.
-
-
-
Q2: How can I get more mechanistic insights into this compound-induced skin irritation?
-
A2: Beyond viability assays, you can:
-
Measure cytokine release: Quantify the release of pro-inflammatory cytokines, such as IL-1α, into the culture medium using an ELISA.
-
Perform histological analysis: Examine tissue sections for signs of cytotoxicity, inflammation, and disruption of the epidermal structure.
-
-
-
Q3: What are the appropriate positive and negative controls for this assay?
-
A3:
-
Negative control: A non-irritating substance, typically the vehicle used to dissolve this compound (e.g., PBS or DMSO at a non-toxic concentration).
-
Positive control: A known skin irritant, such as sodium dodecyl sulfate (SDS), to ensure the assay is performing correctly.
-
-
IV. Hypothetical Signaling Pathway
Potential Signaling Pathway for this compound-Induced Skin Rash
This diagram illustrates a hypothetical signaling pathway that could be involved in a drug-induced skin rash, a known adverse event of this compound.
References
- 1. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCVerso1 and 2: faldaprevir with this compound (BI 207127) and ribavirin for treatment-naïve patients with chronic hepatitis C virus genotype-1b infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short article: Faldaprevir, this compound and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open-label phase 2 study of faldaprevir, this compound and ribavirin in Japanese treatment-naive patients with chronic hepatitis C virus genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Deleobuvir Efficacy Against HCV Genotype 1a
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying the efficacy of Deleobuvir against Hepatitis C Virus (HCV) genotype 1a.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective against HCV genotype 1a compared to genotype 1b?
A1: this compound, a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, shows reduced efficacy against genotype 1a. This is attributed to natural polymorphisms in the NS5B polymerase of genotype 1a strains, which can affect the binding of the drug to its allosteric site in the "thumb" domain of the enzyme. While this compound is more active against genotype 1b in vitro, the presence of certain amino acid variations at baseline in genotype 1a can diminish its inhibitory activity[1][2].
Q2: What are the known resistance-associated substitutions (RASs) for this compound in genotype 1a?
A2: The primary resistance-associated substitutions for this compound are located in the NS5B polymerase. Key RASs that have been identified include those at positions P495 and A421. The P495L substitution, in particular, has been shown to confer a significant decrease in sensitivity to this compound. While these RASs are rare at baseline, they can emerge during treatment, especially in cases of virologic failure.
Q3: What is the mechanism of action of this compound?
A3: this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase known as thumb-pocket I. This binding induces a conformational change in the enzyme, which ultimately inhibits its ability to catalyze the synthesis of viral RNA.
Q4: Can combination therapy improve this compound's efficacy against genotype 1a?
A4: Yes, combination therapy is a key strategy to improve efficacy and overcome resistance. Combining this compound with other direct-acting antivirals (DAAs) that have different mechanisms of action, such as NS3/4A protease inhibitors (e.g., faldaprevir) or NS5A inhibitors (e.g., daclatsvir), can lead to synergistic or additive antiviral effects. The addition of ribavirin to a this compound-based regimen has also been shown to improve sustained virologic response (SVR) rates in clinical studies[3].
Q5: Are there any host factors that can be targeted to improve this compound's efficacy?
A5: Targeting host factors essential for the HCV life cycle is an emerging strategy. Host proteins like cyclophilin A (CypA), phosphatidylinositol 4-kinase alpha (PI4KA), and receptor tyrosine kinases are crucial for HCV replication[4][5]. Inhibitors of these host factors could potentially be used in combination with this compound to enhance its antiviral activity and provide a higher barrier to resistance. For instance, the cyclophilin inhibitor Debio-025 has shown potent anti-HCV activity[4].
Troubleshooting Guides
Problem 1: High EC50 values for this compound in genotype 1a replicon assays.
| Possible Cause | Troubleshooting Step |
| Natural Polymorphisms: The specific genotype 1a replicon cell line being used may harbor natural polymorphisms in the NS5B polymerase that reduce susceptibility to this compound. | Sequence the NS5B region of your replicon to identify any known or potential resistance-associated substitutions. Compare your EC50 values with those from reference strains if available. |
| Assay Conditions: Suboptimal assay conditions, such as cell density, incubation time, or reporter signal detection, can affect the accuracy of EC50 measurements. | Optimize your assay parameters. Ensure consistent cell seeding, appropriate drug exposure times (typically 48-72 hours), and that the reporter signal is within the linear range of detection. |
| Compound Stability: this compound may degrade under certain experimental conditions, leading to an apparent decrease in potency. | Prepare fresh drug dilutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the course of the assay. |
Problem 2: Rapid emergence of resistance to this compound in vitro.
| Possible Cause | Troubleshooting Step |
| Monotherapy Selection Pressure: Using this compound as a monotherapy in long-term cell culture experiments creates strong selective pressure for the emergence of resistant variants. | To mimic a more clinically relevant scenario and increase the barrier to resistance, test this compound in combination with another DAA with a different mechanism of action, such as an NS3/4A protease inhibitor or an NS5A inhibitor. |
| High Viral Replication Rate: A high rate of HCV replication in the replicon cells increases the probability of spontaneous mutations that can confer resistance. | Ensure that the replication level of your replicon is not excessively high. You may need to use a replicon with a lower replication fitness or adjust cell culture conditions to moderate the replication rate. |
| Pre-existing Resistant Subpopulations: The initial replicon cell population may contain a small subpopulation of cells with pre-existing resistance mutations. | To mitigate this, consider re-cloning your replicon cell line to start with a more homogenous population. Alternatively, use deep sequencing to characterize the baseline population for any minor resistant variants. |
Quantitative Data Summary
Table 1: Comparative Efficacy of Selected Direct-Acting Antivirals Against HCV Genotypes 1a and 1b
| Compound | Target | Genotype 1a EC50 (nM) | Genotype 1b EC50 (nM) | Fold Difference (1a/1b) |
| 2’CMA | NS5B (Nucleoside Inhibitor) | 733 ± 276 | 618 ± 196 | 1.18 |
| BILN-2061 | NS3 Protease Inhibitor | 17 ± 5 | 3 ± 1 | 5.7 |
| HCV-796 | NS5B (Non-Nucleoside Inhibitor) | 26 ± 10 | 12 ± 4 | 2.1 |
| Monomeric NS5A Inhibitor | NS5A Inhibitor | >10,000 | 8 ± 3 | >1,200 |
| Data adapted from studies on various direct-acting antivirals. Direct comparative EC50 values for this compound were not available in the reviewed literature.[5] |
Table 2: Impact of Resistance-Associated Substitutions on Antiviral Activity
| Drug Class | RAS | Genotype | Fold Change in EC50 |
| NS5B NNI (this compound) | P495L | 1 | 120 - 310 |
| NS5A Inhibitor (Ledipasvir) | Q30H/R, L31M/V, Y93C/H/N | 1a | >100 |
| NS3 Protease Inhibitor (Simeprevir) | Q80K | 1a | 11 - 25 |
| Fold change in EC50 is relative to the wild-type virus. Data is compiled from multiple sources and may vary depending on the specific assay system. |
Table 3: Synergistic Antiviral Activity of DAA Combinations Against Genotype 1
| Drug Combination | Target | Genotype | Interaction | Synergy Score (Alpha) |
| Sofosbuvir + Ledipasvir | NS5B (NI) + NS5A | 1a | Synergy | 3.21 |
| Sofosbuvir + Ledipasvir | NS5B (NI) + NS5A | 1b | Synergy | 2.54 |
| A higher alpha score indicates a greater degree of synergy. Data adapted from a study by C. M. Fletcher et al. (2017). Specific quantitative synergy data for this compound was not available in the reviewed literature. |
Experimental Protocols
Protocol 1: HCV Genotype 1a Replicon-Based Antiviral Assay
This protocol describes a general method for determining the 50% effective concentration (EC50) of an antiviral compound using an HCV genotype 1a replicon cell line that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7.5 cells stably harboring an HCV genotype 1a subgenomic replicon with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound and other test compounds.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the HCV genotype 1a replicon cells in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound and other test compounds in complete DMEM. The final concentrations should typically range from picomolar to micromolar.
-
Treatment: Add 100 µL of the diluted compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Generation of this compound-Resistant Replicon Cell Lines
This protocol outlines a method for selecting for and characterizing this compound-resistant HCV genotype 1a replicon cell lines.
Materials:
-
HCV genotype 1a replicon cells.
-
Complete DMEM with G418.
-
This compound.
-
6-well or 10-cm cell culture dishes.
-
RNA extraction kit.
-
RT-PCR reagents and primers for the NS5B region.
-
Sanger sequencing or next-generation sequencing services.
Methodology:
-
Initial Selection: Plate the HCV genotype 1a replicon cells in a 10-cm dish and treat with this compound at a concentration that is 3 to 5 times the EC50. Maintain the G418 selection pressure.
-
Culture Maintenance: Continue to culture the cells in the presence of this compound and G418, passaging them as they reach confluence. Observe the culture for the emergence of resistant colonies.
-
Dose Escalation: Once resistant colonies are established, gradually increase the concentration of this compound in the culture medium to select for higher levels of resistance.
-
Isolation of Resistant Clones: Once a resistant cell population is established, isolate individual clones by limiting dilution or colony picking.
-
Phenotypic Characterization: Determine the EC50 of this compound for each resistant clone to quantify the level of resistance.
-
Genotypic Characterization: Extract total RNA from the resistant clones and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations that may be responsible for the resistant phenotype.
Visualizations
Caption: Host factors as potential targets to enhance this compound efficacy.
Caption: Workflow for determining the EC50 of this compound.
Caption: Troubleshooting logic for high EC50 values of this compound.
References
- 1. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Polymerase Inhibitors: A Comparative Efficacy Analysis of Deleobuvir and Sofosbuvir in the Treatment of Hepatitis C
For Immediate Release
In the landscape of antiviral drug development for Hepatitis C Virus (HCV), the NS5B polymerase has been a prime target. This guide provides a detailed comparison of two NS5B inhibitors: the non-nucleoside inhibitor Deleobuvir and the nucleoside inhibitor Sofosbuvir. While Sofosbuvir has become a cornerstone of modern HCV therapy, this compound's development was discontinued. This analysis, intended for researchers, scientists, and drug development professionals, delves into their mechanisms of action, in vitro efficacy, resistance profiles, and clinical outcomes to provide a comprehensive understanding of their contrasting fates.
Mechanism of Action: Two distinct approaches to inhibiting viral replication
This compound and Sofosbuvir both target the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication. However, they do so through fundamentally different mechanisms.
This compound , a non-nucleoside inhibitor (NNI), binds to a distinct allosteric site on the NS5B polymerase known as the "thumb-pocket 1"[1]. This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. This mechanism is non-competitive with the natural nucleotide substrates.
Sofosbuvir , on the other hand, is a nucleotide analog prodrug[2][3][4][5][6]. It is metabolized in hepatocytes to its active triphosphate form, GS-461203[2][5]. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase[2][5]. Once incorporated, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication[3][5].
In Vitro Efficacy: A Quantitative Comparison
The in vitro antiviral activity of both drugs has been evaluated using HCV replicon systems. The 50% effective concentration (EC50) is a key metric for potency.
| Drug | HCV Genotype | EC50 (nM) | Reference |
| This compound | 1a | 23 | [1] |
| 1b | 11 | [1] | |
| Sofosbuvir | 1a | 40 | |
| 1b | 94 | ||
| 2a | 50 | ||
| 3a | 81 | ||
| 4a | 38 |
Note: EC50 values for Sofosbuvir can vary between studies and replicon systems.
This compound demonstrated potent activity against HCV genotypes 1a and 1b in vitro. However, Sofosbuvir exhibits a broader, pan-genotypic profile, a significant advantage in clinical practice.
Resistance Profile: A Defining Difference
The barrier to resistance is a critical factor in the long-term success of an antiviral agent. Here, this compound and Sofosbuvir diverge significantly.
This compound has a relatively low genetic barrier to resistance. Amino acid substitutions in the NS5B thumb-pocket 1, particularly at positions P495, P496, and V499A, have been associated with decreased susceptibility to the drug[1]. In a phase 1b study, P495 substitutions were detected in some patients, leading to a 120- to 310-fold decrease in sensitivity to this compound[7].
Sofosbuvir , conversely, has a high barrier to resistance[2][4]. The primary resistance-associated substitution (RAS) for Sofosbuvir is S282T in the NS5B active site[6]. This mutation confers reduced susceptibility but also impairs the replication fitness of the virus, making it less likely to emerge and persist[6].
Clinical Efficacy: The Ultimate Arbiter
Clinical trial data underscore the differing trajectories of these two compounds.
This compound showed initial promise in early phase studies. In a 5-day monotherapy trial, it demonstrated dose-dependent reductions in HCV RNA of up to 3.8 log10 IU/mL in patients with genotype 1 infection[7]. However, in later-phase trials, particularly in combination with other direct-acting antivirals (DAAs), its efficacy was suboptimal, especially against genotype 1a[8]. For instance, the SOUND-C2 and SOUND-C3 studies showed good efficacy for a combination of this compound, faldaprevir, and ribavirin in genotype 1b patients, but poor virological response in genotype 1a patients[8]. A phase IIb study of faldaprevir and this compound with ribavirin in genotype 1b patients with cirrhosis resulted in SVR12 rates of 53-61%[9][10]. These disappointing results ultimately led to the discontinuation of this compound's development[8].
Sofosbuvir -based regimens have consistently demonstrated high rates of sustained virologic response (SVR) across all HCV genotypes in numerous phase 3 clinical trials[11][12][13][14][15].
Table 2: Selected Clinical Trial Results for Sofosbuvir-Based Regimens
| Trial Name | HCV Genotype(s) | Treatment Regimen | SVR12 Rate | Patient Population | Reference |
| NEUTRINO | 1, 4, 5, 6 | Sofosbuvir + Peginterferon-alfa + Ribavirin (12 weeks) | 90% | Treatment-naïve | [4] |
| FISSION | 2, 3 | Sofosbuvir + Ribavirin (12 weeks) | 67% | Treatment-naïve | [13] |
| POSITRON | 2, 3 | Sofosbuvir + Ribavirin (12 weeks) | 78% | Interferon-ineligible/intolerant | [12][16] |
| FUSION | 2, 3 | Sofosbuvir + Ribavirin (12 or 16 weeks) | 50% (12w), 73% (16w) | Treatment-experienced | [12] |
| VALENCE | 2 | Sofosbuvir + Ribavirin (12 weeks) | 93% | Treatment-naïve & experienced | [11] |
| VALENCE | 3 | Sofosbuvir + Ribavirin (24 weeks) | 85% | Treatment-naïve & experienced | [11] |
| ION-2 | 1 | Ledipasvir/Sofosbuvir (12 or 24 weeks) | 94-99% | Treatment-experienced with cirrhosis | [17] |
These trials established Sofosbuvir, in combination with other DAAs, as a highly effective and safe treatment for chronic HCV infection, leading to its widespread approval and use[2][14][15][18].
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The in vitro antiviral activity of NS5B inhibitors is typically determined using a stable subgenomic HCV replicon system in human hepatoma (Huh-7) cells.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon, often containing a reporter gene like luciferase, are cultured in appropriate media.
-
Compound Dilution: The test compound (this compound or Sofosbuvir) is prepared in a series of dilutions.
-
Treatment: The cultured cells are treated with the various concentrations of the compound.
-
Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication.
-
Quantification of HCV RNA: The level of HCV replicon RNA is quantified. For replicons with a luciferase reporter, a luciferase assay is performed. Alternatively, quantitative real-time PCR (qRT-PCR) can be used to measure HCV RNA levels directly.
-
Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to a vehicle control. The EC50 value is then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Resistance Analysis
The identification of resistance-associated substitutions is crucial for understanding the long-term efficacy of antiviral drugs.
Methodology:
-
Sample Collection: Plasma samples are collected from patients at baseline and at the time of virologic failure.
-
RNA Extraction: HCV RNA is extracted from the plasma samples.
-
RT-PCR and Amplification: The NS5B region of the HCV genome is reverse transcribed and amplified using polymerase chain reaction (PCR).
-
Sequencing: The amplified NS5B DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS). NGS provides greater sensitivity for detecting minor viral variants[19][20].
-
Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences and compared to a wild-type reference sequence to identify any amino acid substitutions.
-
Phenotypic Analysis (Optional): To confirm that an identified substitution confers resistance, it can be introduced into an HCV replicon using site-directed mutagenesis. The susceptibility of the mutant replicon to the drug is then tested using the replicon assay described above.
Conclusion
The comparative analysis of this compound and Sofosbuvir offers valuable insights into the key attributes of a successful antiviral agent. While both compounds demonstrated in vitro potency against the HCV NS5B polymerase, Sofosbuvir's pan-genotypic activity, high barrier to resistance, and subsequent outstanding clinical efficacy propelled it to become a transformative therapy for hepatitis C. In contrast, this compound's lower resistance barrier and limited efficacy against certain genotypes, particularly in the context of rapidly evolving combination therapies, led to the cessation of its clinical development. This comparison highlights the critical importance of a high genetic barrier to resistance and broad genotypic coverage for the long-term success of direct-acting antiviral agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 3. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment | PLOS One [journals.plos.org]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Research Portal [scholarship.miami.edu]
- 13. Effectiveness and Safety of Sofosbuvir-Based Regimens for Chronic HCV Genotype 3 Infection: Results of the HCV-TARGET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Efficacy and safety outcomes of sofosbuvir-based treatment regimens for hepatitis C virus-infected patients with or without cirrhosis from phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sofosbuvir for hepatitis C genotyp ... | Article | H1 Connect [archive.connect.h1.co]
- 17. The Efficacy and Safety of 12 Weeks of Sofosbuvir and Ledipasvir versus Sofosbuvir, Ledipasvir, and Ribavirin in Patients with Chronic Hepatitis C, Genotype 1, Who Have Cirrhosis and Have Failed Prior Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medscape.com [medscape.com]
- 19. wslhd.health.nsw.gov.au [wslhd.health.nsw.gov.au]
- 20. hcvguidelines.org [hcvguidelines.org]
Decoding Deleobuvir: A Comparative Guide to its Resistance Profile Against Other Hepatitis C Direct-Acting Antivirals
For Immediate Release
[CITY, State] – [Date] – A comprehensive analysis of the resistance profile of Deleobuvir, a non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, reveals key distinctions when compared to other classes of direct-acting antivirals (DAAs). This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in the ongoing effort to combat HCV.
This compound, which binds to the thumb-pocket 1 allosteric site of the HCV NS5B polymerase, demonstrates a moderate barrier to resistance. The emergence of resistance-associated variants (RAVs) is a critical factor in the efficacy of DAA regimens. Understanding the specific mutations that confer resistance to this compound and how they compare to those associated with other DAAs is paramount for the development of robust treatment strategies and salvage therapies.
Comparative Analysis of In Vitro Resistance Profiles
The following table summarizes the in vitro resistance profiles of this compound and other representative HCV NS5B inhibitors, indicating the fold change in 50% effective concentration (EC50) for key resistance-associated substitutions.
| NS5B Mutation | This compound (Thumb-Pocket 1 NNI) | Dasabuvir (Palm Site 1 NNI) | Sofosbuvir (Nucleoside Inhibitor) |
| P495L | High | Low | Low |
| A421V | Moderate | Low | Low |
| V499A | Moderate | Low | Low |
| C316Y | Low | High | Low |
| M414T | Low | High | Low |
| S556G | Low | High | Low |
| S282T | Low | Low | Moderate (~2-18 fold)[1] |
NNI: Non-Nucleoside Inhibitor. Data compiled from multiple in vitro studies. "Low," "Moderate," and "High" represent qualitative summaries of fold-change data where precise comparative values were not available in a single study.
This compound's resistance profile is primarily defined by mutations in the thumb-pocket 1 binding site, with P495L being a key substitution conferring high-level resistance.[2] The A421V and V499A mutations also reduce its efficacy.[2] Notably, the V499A polymorphism, which can be present at baseline in HCV genotype 1b, has been associated with a reduced response to this compound-based regimens.[2]
In contrast, Dasabuvir, a palm site 1 NNI, is susceptible to a different set of mutations, including C316Y, M414T, and S556G.[3] This lack of cross-resistance between different NNI classes highlights the potential for combination therapies.
Sofosbuvir, a nucleoside inhibitor that mimics the natural substrate of the NS5B polymerase, exhibits a high barrier to resistance. The primary resistance-associated substitution for Sofosbuvir is S282T, which is rarely selected in clinical settings and confers only a modest decrease in susceptibility.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and resistance, the following diagrams illustrate the HCV replication cycle with DAA targets and a typical workflow for resistance analysis.
The diagram above illustrates the lifecycle of the Hepatitis C virus within a hepatocyte and highlights the key viral proteins targeted by direct-acting antivirals.
This workflow outlines the key steps involved in both genotypic and phenotypic analysis of HCV resistance to direct-acting antivirals.
Experimental Protocols
HCV Replicon-Based Phenotypic Assay
This assay is used to determine the susceptibility of HCV replicons containing specific mutations to DAAs.
a. Cell Culture and Reagents:
-
Huh-7 human hepatoma cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
HCV subgenomic replicon constructs (e.g., genotype 1b) containing a luciferase reporter gene.
-
Direct-acting antivirals (this compound, Dasabuvir, Sofosbuvir) dissolved in DMSO.
b. Generation of Mutant Replicons:
-
Introduce specific resistance-associated mutations (e.g., P495L in NS5B) into the wild-type replicon plasmid using a site-directed mutagenesis kit.
-
Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
c. In Vitro Transcription and Electroporation:
-
Linearize the replicon plasmids with a restriction enzyme.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase kit.
-
Electroporate the in vitro transcribed RNA into Huh-7 cells.
d. Drug Susceptibility Assay:
-
Plate the electroporated cells in 96-well plates.
-
After cell attachment, add serial dilutions of the DAAs to the culture medium.
-
Incubate the plates for 72 hours.
e. Quantification of HCV Replication:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value (the drug concentration that inhibits 50% of HCV replication) by fitting the dose-response data to a sigmoid curve using appropriate software.
-
Determine the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[4][5]
Site-Directed Mutagenesis
This technique is used to introduce specific nucleotide changes into a plasmid, such as an HCV replicon construct.
a. Primer Design:
-
Design a pair of complementary oligonucleotide primers containing the desired mutation. The mutation should be located in the center of the primers.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
b. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase, the template plasmid (e.g., wild-type HCV replicon), and the mutagenic primers.
-
The PCR reaction will amplify the entire plasmid, incorporating the mutation.
c. Digestion of Parental DNA:
-
Digest the parental (non-mutated) methylated DNA template with the DpnI restriction enzyme. DpnI specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
d. Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Select for transformed bacteria on antibiotic-containing agar plates.
e. Verification:
-
Isolate plasmid DNA from several bacterial colonies.
-
Confirm the presence of the desired mutation and the integrity of the rest of the gene by DNA sequencing.[6][7][8]
Conclusion
The resistance profile of this compound is distinct from that of other classes of HCV NS5B inhibitors. Its moderate barrier to resistance and specific RAVs in the thumb-pocket 1 binding site underscore the importance of resistance testing in guiding treatment decisions. The lack of cross-resistance with palm site NNIs and the high resistance barrier of nucleoside inhibitors like Sofosbuvir provide a strong rationale for combination therapies to achieve sustained virologic response and combat the emergence of drug-resistant HCV. Continued research into the mechanisms of resistance and the development of novel DAAs with improved resistance profiles remain critical for the global eradication of Hepatitis C.
References
- 1. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cellular replicon-based phenotyping assay to determine susceptibility of hepatitis C virus clinical isolates to NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Drugs Efavirenz, Tipranavir, and Dasabuvir Inhibit Replication of Multiple Flaviviruses in Vero Cells [mdpi.com]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. Modulation of hepatitis C virus RNA-dependent RNA polymerase activity by structure-based site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canadacommons.ca [canadacommons.ca]
Investigating the Synergistic Potential of Deleobuvir with HCV Entry Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. However, the emergence of drug-resistant variants and the need for even more effective, shorter-duration therapies continue to drive research into novel combination strategies. This guide explores the potential synergistic effects of combining Deleobuvir, a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, with various HCV entry inhibitors.
While direct experimental data on the combination of this compound with HCV entry inhibitors is not currently available in the public domain, this guide will leverage published data from studies on other NS5B polymerase inhibitors in combination with entry inhibitors to provide a comparative analysis and a framework for future research. The primary source for this comparative data is the study by Xiao et al. (2014), which extensively investigated the synergistic antiviral activity of various DAAs with a panel of HCV entry inhibitors.
Mechanism of Action: A Two-Pronged Attack on the HCV Lifecycle
A combination therapy involving this compound and an HCV entry inhibitor would target two distinct and critical stages of the viral lifecycle, providing a strong rationale for potential synergy.
-
This compound (BI 207127): This investigational oral NNI targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[1][2] By binding to an allosteric site on the enzyme, this compound induces a conformational change that inhibits its function, thereby halting viral replication.[2][3]
-
HCV Entry Inhibitors: This class of antiviral agents prevents the virus from entering host hepatocytes, the primary site of HCV infection.[4] The entry process is a complex cascade of events involving the interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including CD81, scavenger receptor class B type I (SR-BI), claudin-1 (CLDN1), and occludin.[5][6] Entry inhibitors can be monoclonal antibodies that block these receptors or small molecules that interfere with the entry process.[4]
The complementary mechanisms of action of this compound and entry inhibitors suggest that their combined use could lead to a more profound and durable antiviral response, potentially reducing the required therapeutic dose of each agent and limiting the emergence of drug resistance.
Potential Synergistic Combinations: Insights from other NS5B Inhibitors
The study by Xiao et al. (2014) demonstrated marked synergistic inhibition of HCV infection when combining various DAAs, including the nucleoside NS5B inhibitor sofosbuvir, with different entry inhibitors.[4] These findings provide a strong basis to hypothesize that similar synergistic effects could be observed with this compound.
The following table summarizes the synergistic effects observed with a nucleoside NS5B inhibitor (sofosbuvir) in combination with various entry inhibitors. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| NS5B Inhibitor | Entry Inhibitor | Entry Inhibitor Target | Combination Index (CI) at IC90 | Fold Reduction in IC50 of NS5B Inhibitor | Reference |
| Sofosbuvir | anti-CD81 mAb | CD81 | 0.41 - 0.61 | Up to 18-fold | [4] |
| Sofosbuvir | anti-SR-BI mAb | SR-BI | 0.41 - 0.61 | Up to 18-fold | [4] |
| Sofosbuvir | anti-CLDN1 mAb | Claudin-1 | 0.41 - 0.61 | Up to 18-fold | [4] |
| Sofosbuvir | Erlotinib | EGFR / Entry | 0.41 - 0.61 | Up to 210-fold | [4] |
| Sofosbuvir | Dasatinib | Src / Entry | 0.41 - 0.61 | Up to 210-fold | [4] |
Table 1: Synergistic effects of the NS5B inhibitor Sofosbuvir with various HCV entry inhibitors. Data extracted from Xiao et al. (2014).[4]
These data highlight the potent synergy achievable by combining an NS5B polymerase inhibitor with agents that block viral entry. The substantial reduction in the IC50 of sofosbuvir, particularly in combination with the small molecule inhibitors erlotinib and dasatinib, underscores the potential for dose reduction and improved therapeutic index in such combination regimens.
Experimental Protocols
To facilitate further research in this area, this section provides a detailed methodology for assessing the synergistic effects of antiviral compounds against HCV, based on the protocols described by Xiao et al. (2014).[4]
In Vitro Synergy Assay (HCVcc System)
-
Cell Culture: Huh7.5.1 cells, a human hepatoma cell line highly permissive to HCV infection, are seeded in 96-well plates.
-
Compound Preparation: this compound and the selected HCV entry inhibitor(s) are prepared in a series of dilutions.
-
Pre-incubation: Cells are pre-incubated for 1 hour with serial concentrations of this compound and a sub-inhibitory concentration (e.g., IC20) of the entry inhibitor.
-
Infection: Cells are then infected with a reporter virus, such as HCVcc expressing luciferase (Luc-Jc1), in the presence of both compounds.
-
Incubation: The infected cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication.
-
Quantification of Infection: HCV infection is quantified by measuring the luciferase activity in the cell lysates.
-
Data Analysis: The antiviral effect of each compound alone and in combination is determined. The Combination Index (CI) is calculated using the Chou-Talalay method to assess synergy, additivity, or antagonism.
Cytotoxicity Assay
-
Cell Culture: Huh7.5.1 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the same concentrations of this compound and the entry inhibitor(s) as used in the synergy assay.
-
Incubation: Cells are incubated for the same duration as the synergy assay.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) for each compound and combination is determined.
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the HCV lifecycle, the points of intervention for this compound and entry inhibitors, and the experimental workflow for assessing synergy.
Figure 1: HCV Lifecycle and Drug Targets.
Figure 2: Experimental Workflow for Synergy Assessment.
Conclusion and Future Directions
The combination of antiviral agents with distinct mechanisms of action is a cornerstone of modern infectious disease therapy. While direct experimental evidence for the synergy of this compound with HCV entry inhibitors is lacking, the strong synergistic effects observed with other NS5B polymerase inhibitors provide a compelling rationale for investigating such combinations.
Future studies should focus on:
-
Directly assessing the in vitro synergistic activity of this compound with a panel of HCV entry inhibitors, including monoclonal antibodies (e.g., anti-CD81, anti-SR-BI) and small molecules (e.g., erlotinib, dasatinib).
-
Evaluating the potential for dose reduction of both this compound and the entry inhibitors in synergistic combinations to minimize potential toxicities.
-
Investigating the impact of these combinations on the emergence of drug-resistant variants.
-
Exploring the efficacy of these combinations in in vivo models of HCV infection.
By systematically exploring the synergistic potential of this compound with HCV entry inhibitors, the research community can pave the way for novel, highly effective, and potentially resistance-sparing therapeutic regimens for the treatment of chronic hepatitis C.
References
- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tupaia CD81, SR-BI, Claudin-1, and Occludin Support Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD81 and Hepatitis C Virus (HCV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
Deleobuvir Efficacy: A Comparative Analysis in HCV Genotype 1a and 1b Isolates
For Researchers, Scientists, and Drug Development Professionals
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] It binds to an allosteric site on the enzyme known as thumb-pocket 1.[2] This guide provides a comparative overview of the efficacy of this compound against HCV genotype 1a and 1b isolates, supported by in vitro and clinical data.
Data Presentation: Quantitative Comparison
This compound has consistently demonstrated greater antiviral activity against HCV genotype 1b compared to genotype 1a. This difference in potency is evident in both preclinical in vitro studies and clinical trial outcomes.
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference(s) |
| In Vitro Efficacy | |||
| Median EC50 (Replicon Assay) | 23 nM | 11 nM | [3] |
| Clinical Efficacy (in combination therapy) | |||
| Sustained Virologic Response (SVR12) Rate | 11% to 47% | 56% to 85% | [4][5][6] |
EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. SVR12 (Sustained Virologic Response 12 weeks post-treatment): Undetectable HCV RNA 12 weeks after completion of therapy, considered a virologic cure.
The reduced susceptibility of genotype 1a to this compound is partly attributed to natural polymorphisms in the NS5B polymerase.[7][8] Specifically, the amino acid at position 499 in the NS5B thumb-pocket 1 is predominantly an alanine in genotype 1a, whereas it is a valine in most genotype 1b isolates.[4][9] The V499A substitution has been associated with reduced susceptibility to this compound.[4]
Experimental Protocols
The efficacy of this compound against HCV genotypes 1a and 1b has been primarily determined through in vitro replicon assays and enzymatic assays.
In Vitro HCV Subgenomic Replicon Assay
This cell-based assay is fundamental for determining the half-maximal effective concentration (EC50) of antiviral compounds.
Objective: To measure the ability of this compound to inhibit HCV RNA replication within human hepatoma cells.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Replicon RNA Transfection: Subgenomic HCV replicon RNAs for genotypes 1a and 1b, typically containing a reporter gene such as luciferase, are introduced into the Huh-7 cells via electroporation. These replicons can autonomously replicate within the cells.
-
Drug Treatment: Following transfection, the cells are seeded in 96-well plates. After a period of cell adherence, various concentrations of this compound are added to the culture medium.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of HCV Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).
-
Data Analysis: The reporter signal is plotted against the drug concentration. The EC50 value is calculated as the concentration of this compound that reduces the reporter signal by 50% compared to untreated control cells.
HCV NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified HCV NS5B polymerase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant HCV NS5B polymerase from genotypes 1a and 1b.
Methodology:
-
Recombinant NS5B Expression and Purification: The NS5B polymerase from HCV genotypes 1a and 1b is expressed in and purified from Escherichia coli or insect cells.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), divalent cations (Mg²⁺ or Mn²⁺), a template RNA (e.g., poly(A)), a primer (e.g., oligo(U)), and radiolabeled or fluorescently labeled ribonucleotides (e.g., [³H]UTP).
-
Inhibition Assay: The purified NS5B polymerase is pre-incubated with varying concentrations of this compound.
-
Initiation of Polymerase Reaction: The polymerase reaction is initiated by the addition of the ribonucleotides. The reaction is allowed to proceed at a specific temperature (e.g., room temperature or 30°C) for a defined period.
-
Termination and Product Quantification: The reaction is stopped, and the amount of newly synthesized RNA is quantified. For radiolabeled nucleotides, this is typically done by scintillation counting after capturing the RNA on a filter.
-
Data Analysis: The amount of RNA synthesis is plotted against the inhibitor concentration. The IC50 value is determined as the concentration of this compound that inhibits the polymerase activity by 50% compared to the no-drug control.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for In Vitro Efficacy Determination
Caption: Workflow for determining this compound's in vitro efficacy.
References
- 1. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Analysis of the Hepatitis C Virus RNA Polymerase in Complex with Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Deleobuvir vs. Filibuvir in HCV Replicon Assays
A detailed analysis of two potent non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase, Deleobuvir (formerly BI 207127) and Filibuvir (formerly PF-00868554), reveals distinct efficacy and resistance profiles in in vitro replicon systems. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of antiviral therapeutics.
This compound and Filibuvir are both non-nucleoside inhibitors (NNIs) that target the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] They exert their antiviral activity by binding to allosteric sites on the enzyme, inducing a conformational change that inhibits its function.[2][3] this compound binds to the "thumb pocket 1" of the NS5B polymerase, while Filibuvir targets the "thumb II pocket".[3][4] This guide presents a head-to-head comparison of their antiviral potency and resistance profiles based on data from replicon assays.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and resistance profiles of this compound and Filibuvir in HCV replicon assays.
Table 1: In Vitro Efficacy of this compound and Filibuvir in HCV Genotype 1 Replicon Assays
| Compound | HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference(s) |
| This compound | Genotype 1a | Subgenomic Replicon | 23 | [1][4] |
| Genotype 1b | Subgenomic Replicon | 11 | [1][4] | |
| Filibuvir | Genotype 1 (majority) | Subgenomic Replicons | Mean: 59 | [5] |
| Genotype 1a/1b | Subgenomic Replicons | Similar potencies | [5] | |
| Genotype 1b (Con1) | Subgenomic Replicon | ~70 | [5][6] |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication in a cell-based assay.
Table 2: Resistance-Associated Variants (RAVs) for this compound and Filibuvir
| Compound | Primary Resistance-Associated Variants (NS5B Amino Acid Position) | Fold Change in EC50 | Reference(s) |
| This compound | P495L | 120 to 310-fold | |
| A421V | - | [7] | |
| Filibuvir | M423I/T/V | >100-fold | [6][8] |
| R422 mutations | Reduction in susceptibility | [8] | |
| M426 mutations | Reduction in susceptibility | [8] |
Mechanism of Action
Both this compound and Filibuvir are allosteric inhibitors of the HCV NS5B polymerase. They bind to distinct non-catalytic sites on the enzyme, which leads to a conformational change that ultimately inhibits RNA synthesis. This is in contrast to nucleoside inhibitors, which compete with natural substrates at the enzyme's active site.
Experimental Protocols
The data presented in this guide were primarily generated using HCV replicon assays. Below is a generalized protocol for such an assay.
HCV Replicon Assay Protocol
-
Cell Culture:
-
Huh-7 human hepatoma cells, or their derivatives, harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 to maintain selection for replicon-containing cells.
-
-
Assay Procedure:
-
Cell Seeding: Replicon-containing cells are seeded into 96-well or 384-well plates at a density that ensures they are in the logarithmic growth phase during the assay.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or Filibuvir). A vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor) are included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator to allow for HCV replication and for the compounds to exert their antiviral effect.
-
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter replicon is used, cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
RT-qPCR: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using a one-step or two-step real-time reverse transcription PCR (RT-qPCR) assay. HCV RNA levels are typically normalized to a housekeeping gene.
-
-
Cytotoxicity Assay:
-
A parallel assay is performed to determine the cytotoxicity of the compounds at the tested concentrations. This is crucial to ensure that the observed reduction in HCV replication is due to a specific antiviral effect and not to cell death. Common methods include MTT or resazurin-based assays.
-
-
Data Analysis:
-
The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve.
-
Discussion
Based on the available in vitro data, this compound demonstrates greater potency against both HCV genotype 1a and 1b replicons compared to Filibuvir. Specifically, this compound's EC50 values are in the low nanomolar range (11-23 nM), while Filibuvir's are reported to be in the mid-to-high nanomolar range (59-70 nM).
Both compounds face challenges with the emergence of resistance. However, the key amino acid substitutions conferring resistance differ, with this compound being primarily affected by mutations at positions P495 and A421, and Filibuvir by mutations at M423, R422, and M426. The high fold-change in EC50 observed with the P495L mutation for this compound and the M423 mutations for Filibuvir indicates a significant potential for viral escape under selective pressure.
It is important to note that while replicon assays are a powerful tool for in vitro characterization of antiviral compounds, the results may not always directly translate to clinical efficacy. Factors such as pharmacokinetics, metabolism, and off-target effects in vivo play a crucial role in the overall therapeutic potential of a drug candidate. Nevertheless, this head-to-head comparison in replicon systems provides valuable insights into the relative potency and resistance profiles of this compound and Filibuvir, which can guide further research and development efforts in the pursuit of novel HCV therapies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of resistance to the nonnucleoside NS5B inhibitor filibuvir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Deleobuvir Against Other HCV Polymerase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to a distinct allosteric site on the enzyme known as thumb pocket 1. Understanding the cross-resistance profile of this compound is crucial for the development of effective combination therapies and for predicting treatment outcomes in patients with pre-existing resistance-associated variants (RAVs). This guide provides a comparative analysis of the cross-resistance between this compound and other key HCV polymerase inhibitors, supported by experimental data.
Overview of Resistance to this compound
In vitro studies have identified several key amino acid substitutions in the NS5B polymerase that confer resistance to this compound. The most prominent of these are located in the thumb pocket 1 binding site.
Key this compound Resistance-Associated Variants (RAVs):
-
P495L/S/T: Substitutions at this position are frequently associated with viral breakthrough and relapse in clinical trials.[1]
-
A421V: This substitution alone confers low-level resistance but can act synergistically with other mutations to significantly increase resistance.
-
V499A: This is a common polymorphism in HCV genotype 1a and is associated with reduced susceptibility to this compound.[1]
Quantitative Analysis of this compound Resistance
Phenotypic analyses using HCV replicon systems have quantified the impact of these RAVs on this compound susceptibility. The 50% effective concentration (EC50) is a measure of a drug's potency, and an increase in this value (fold change) indicates resistance.
| NS5B Variant | Genotype | This compound EC50 Fold Change vs. Wild-Type |
| A421V | 1a | 3 |
| 1b | 3 | |
| P495L | 1a | 47 |
| 1b | 640 | |
| A421V + P495L | 1a | 150 |
| 1b | 1300 |
Table 1: Fold change in EC50 values for this compound against site-directed mutants in HCV genotype 1a and 1b replicons.
Cross-Resistance with Other Polymerase Inhibitors
A critical aspect of antiviral drug development is understanding the potential for cross-resistance, where mutations conferring resistance to one drug also reduce the susceptibility to another.
Dasabuvir (Non-Nucleoside Inhibitor - Palm Pocket)
Dasabuvir is another NNI that binds to a different allosteric site on the NS5B polymerase, known as the palm I site. Studies have shown that dasabuvir retains full activity against replicons harboring mutations that confer resistance to thumb pocket inhibitors like this compound.
Specifically, dasabuvir demonstrated full activity against replicons with the P495A and P495S substitutions, which are key this compound RAVs.[2] Furthermore, dasabuvir was also fully active against replicons with the M423T and V499A mutations, which are associated with resistance to other NNIs.[2]
Conversely, the primary RAVs for dasabuvir, such as C316Y , M414T , and S556G , are located in the palm I binding site and do not confer resistance to thumb pocket 1 inhibitors like this compound. This lack of cross-resistance is attributed to the distinct binding sites of the two inhibitors.
Sofosbuvir (Nucleoside Inhibitor)
Sofosbuvir is a nucleoside inhibitor (NI) that mimics the natural substrates of the NS5B polymerase and acts at the enzyme's active site. The primary resistance mutation for sofosbuvir is S282T .
Experimental Protocols
The data presented in this guide were generated using established in vitro methodologies, primarily the HCV replicon system.
HCV Replicon Assay for EC50 Determination
This assay is a cornerstone for assessing the antiviral activity of compounds and the impact of resistance mutations.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured and maintained in appropriate media.
-
Replicon Transfection: Cells are transfected with in vitro-transcribed HCV replicon RNA. These replicons are typically bicistronic, containing a selectable marker (e.g., neomycin resistance) and a reporter gene (e.g., luciferase) for quantifying viral replication.
-
Drug Treatment: Transfected cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compound.
-
Quantification of Replication: After a set incubation period (e.g., 72 hours), the level of HCV replication is measured. For luciferase-containing replicons, this is done by lysing the cells and measuring luciferase activity.
-
EC50 Calculation: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
Generation of Resistant Mutants
-
Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into the NS5B coding region of a wild-type HCV replicon plasmid using standard molecular biology techniques.
-
In Vitro Transcription: The mutated replicon plasmids are linearized and used as templates for in vitro transcription to generate mutant replicon RNA.
-
Confirmation of Mutation: The sequence of the generated mutant RNA is verified to confirm the presence of the desired mutation and the absence of any unintended mutations.
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for generating and phenotyping this compound-resistant HCV mutants.
Logical Relationships of Cross-Resistance
Figure 2. Lack of cross-resistance between different classes of HCV polymerase inhibitors.
Conclusion
The available in vitro data indicate a lack of significant cross-resistance between the thumb pocket 1 NNI this compound, the palm pocket NNI dasabuvir, and the nucleoside inhibitor sofosbuvir. This is primarily due to their distinct binding sites and mechanisms of action on the HCV NS5B polymerase. This lack of cross-resistance is a key principle in the design of effective combination therapies for HCV, as it allows for the simultaneous targeting of the virus at multiple points, thereby increasing the barrier to the development of resistance and improving treatment outcomes. Further studies with a broader range of RAVs would be beneficial to fully elucidate the cross-resistance profile of this compound.
References
Deleobuvir-Based Regimens in Hepatic Impairment: A Comparative Analysis of Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Deleobuvir, an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, was evaluated in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection. Its development, however, was ultimately discontinued due to insufficient efficacy in Phase III trials. This guide provides a comparative analysis of the safety and efficacy of this compound-based regimens in preclinical models of hepatic impairment, with a focus on available clinical trial data in patients with liver fibrosis and cirrhosis. The performance of these regimens is compared with contemporaneous HCV treatments.
Efficacy of this compound-Based Regimens in Hepatic Impairment
Clinical studies of this compound, primarily in combination with the protease inhibitor faldaprevir and ribavirin, included patients with varying degrees of liver fibrosis and compensated cirrhosis. The primary efficacy endpoint in these trials was sustained virologic response 12 weeks after the end of treatment (SVR12).
Sustained Virologic Response (SVR12) Rates
The SOUND-C2 and HCVerso clinical trials provided the most significant data regarding the efficacy of this compound-based regimens in patients with hepatic impairment.
| Treatment Regimen | Patient Population | Fibrosis Stage | SVR12 Rate | Reference |
| Faldaprevir + this compound + Ribavirin (SOUND-C2) | Treatment-Naïve (GT-1b) | F0-F2 | 85% | [1] |
| Faldaprevir + this compound + Ribavirin (SOUND-C2) | Treatment-Naïve (GT-1b) | F3-F4 | 67% | [2] |
| Faldaprevir + this compound + Ribavirin (HCVerso3) | Treatment-Naïve & Exp. (GT-1b) | Child-Pugh A | 61% | [3] |
| Faldaprevir + this compound + Ribavirin (HCVerso3) | Treatment-Naïve & Exp. (GT-1b) | Child-Pugh B | 53% | [3] |
Table 1: SVR12 Rates of this compound-Based Regimens in Patients with Hepatic Impairment. GT-1b: Genotype 1b; F0-F4: METAVIR fibrosis score; Child-Pugh A/B: Classification of cirrhosis severity.
In the SOUND-C2 study, while a high SVR12 rate was observed in non-cirrhotic patients with genotype 1b infection, the efficacy was lower in those with advanced fibrosis or cirrhosis[1][2]. The HCVerso3 trial, which specifically enrolled patients with compensated cirrhosis, demonstrated a further decline in SVR12 rates in patients with moderate (Child-Pugh B) compared to mild (Child-Pugh A) hepatic impairment[3].
Safety Profile of this compound-Based Regimens in Hepatic Impairment
The safety of this compound-based regimens was a significant consideration, particularly in patients with pre-existing liver disease.
Common and Serious Adverse Events
| Adverse Event | This compound + Faldaprevir + Ribavirin (Cirrhosis) | Peginterferon + Ribavirin (Cirrhosis) | Telaprevir/Boceprevir-based Triple Therapy (Cirrhosis) |
| Common AEs | |||
| Nausea | 46-61% | Common | Frequent |
| Vomiting | 29-35% | Common | Frequent |
| Diarrhea | Common | Common | Frequent |
| Rash | Common | Common | Very Common (up to 63% with telaprevir) |
| Pruritus | Common | Common | Common |
| Anemia | Noted, RBV-related | Frequent, often requiring dose reduction | Very Common, often severe |
| Serious AEs (SAEs) | |||
| Incidence in Child-Pugh A | 6% | Variable, but significant risk | High, including hepatic decompensation |
| Incidence in Child-Pugh B | 53% | High risk, often contraindicated | Very high risk of decompensation and death |
| Hepatic Decompensation | Observed in Child-Pugh B patients | A known risk | Significant risk (up to 8% in some studies) |
Table 2: Comparative Safety Profile of HCV Regimens in Patients with Cirrhosis. Data compiled from multiple sources[2][3][4][5][6].
The most frequently reported adverse events with the this compound, faldaprevir, and ribavirin combination were gastrointestinal and skin-related, and were generally mild to moderate in intensity[2][7]. However, in the HCVerso3 study, serious adverse events were significantly more common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with mild impairment (Child-Pugh A)[3].
Pharmacokinetics of this compound in Hepatic Impairment
Pharmacokinetic studies revealed that the presence of cirrhosis significantly alters the exposure to this compound.
| Parameter | Healthy Subjects | Patients with Cirrhosis | Fold Increase | Reference |
| Plasma Exposure (AUC) | Baseline | ~2-fold higher | ~2x | [8] |
Table 3: this compound Pharmacokinetics in Healthy Subjects vs. Patients with Cirrhosis. AUC: Area under the concentration-time curve.
The approximately two-fold increase in this compound plasma exposure in patients with cirrhosis necessitated dose adjustments in clinical trials. For instance, in the HCVerso3 study, the this compound dose was reduced from 600 mg to 400 mg twice daily for patients with Child-Pugh B cirrhosis[3][9].
Comparison with Contemporaneous Alternative Therapies
During the period of this compound's clinical development, the standard of care for HCV was evolving from peginterferon and ribavirin (Peg-IFN/RBV) to the first-generation protease inhibitors, telaprevir and boceprevir, in combination with Peg-IFN/RBV.
-
Peginterferon and Ribavirin: This regimen had limited efficacy in patients with cirrhosis, with SVR rates for genotype 1 ranging from approximately 20% to 40%[10][11]. The treatment was also associated with significant side effects, including flu-like symptoms, hematologic abnormalities, and neuropsychiatric effects, which were often poorly tolerated in patients with advanced liver disease[12].
-
Telaprevir- and Boceprevir-based Triple Therapy: The addition of first-generation protease inhibitors improved SVR rates in cirrhotic patients. However, these regimens were associated with a substantial increase in the frequency and severity of adverse events, including a significant risk of hepatic decompensation and death, particularly in patients with advanced cirrhosis[4][5].
Compared to these alternatives, the interferon-free regimen containing this compound offered the potential for improved tolerability by avoiding interferon-related side effects. However, its efficacy in patients with advanced liver disease was not superior, and the safety concerns, especially in moderate hepatic impairment, remained a significant issue.
Experimental Protocols
SOUND-C2 Study Design
-
Objective: To evaluate the efficacy and safety of an interferon-free regimen of faldaprevir and this compound with or without ribavirin in treatment-naïve patients with HCV genotype 1 infection, including those with cirrhosis[2].
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection. A subset of patients had advanced liver fibrosis (METAVIR score F3-F4)[2].
-
Dosing Regimens: Patients were randomized to receive faldaprevir 120 mg once daily, this compound 600 mg twice or three times daily, with or without weight-based ribavirin for 16, 28, or 40 weeks[7].
-
Assessments: The primary efficacy endpoint was SVR12. Safety was assessed through monitoring of adverse events, clinical laboratory tests, and vital signs[2].
HCVerso3 Study Design
-
Objective: To evaluate the safety and efficacy of faldaprevir and this compound with ribavirin in treatment-naïve and -experienced patients with HCV genotype 1b and compensated cirrhosis with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment[3][9].
-
Patient Population: Adults with chronic HCV genotype 1b infection and compensated cirrhosis (Child-Pugh A or B)[3].
-
Dosing Regimens: All patients received faldaprevir 120 mg once daily and weight-based ribavirin for 24 weeks. Patients with Child-Pugh A cirrhosis received this compound 600 mg twice daily, while those with Child-Pugh B cirrhosis received a reduced dose of 400 mg twice daily[3][9].
-
Assessments: The primary endpoint was SVR12. Safety and pharmacokinetic parameters were also evaluated[3].
Visualizations
Caption: Mechanism of action of this compound on the HCV NS5B polymerase.
Caption: Simplified experimental workflow of the HCVerso3 clinical trial.
References
- 1. HCVerso1 and 2: faldaprevir with this compound (BI 207127) and ribavirin for treatment-naïve patients with chronic hepatitis C virus genotype-1b infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Faldaprevir, this compound, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telaprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety profile of boceprevir and telaprevir in chronic hepatitis C: real world experience from HCV-TARGET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of faldaprevir, this compound, and ribavirin in treatment-naive patients with chronic hepatitis C virus infection and advanced liver fibrosis or cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peginterferon alpha and ribavirin combination therapy in patients with hepatitis C virus-related liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peginterferon alpha and ribavirin combination therapy in patients with hepatitis C virus-related liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of peginterferon plus ribavirin in patients with chronic hepatitis C and bridging fibrosis or cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Deleobuvir
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Deleobuvir is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and streamline laboratory workflows.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following personal protective equipment is required, based on the material safety data sheet (MSDS)[1].
Summary of Required Personal Protective Equipment
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
General Handling Precautions:
-
Avoid all direct contact with the skin and eyes[1].
-
Do not inhale dust, aerosols, or vapors[1].
-
Work exclusively in areas equipped with appropriate exhaust ventilation[1].
-
Refrain from eating, drinking, or smoking in the handling area[1].
-
After handling, wash skin thoroughly[1].
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound ensures safety and maintains the integrity of the compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be kept tightly sealed[1].
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources[1].
-
For powdered this compound, store at -20°C. If in solvent, store at -80°C[1][2].
Step 2: Preparation and Handling
-
Before handling, ensure an eyewash station and safety shower are readily accessible[1].
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and solution preparation within a certified chemical fume hood or other appropriate ventilated enclosure.
Step 3: Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area[1].
-
Ensure adequate ventilation[1].
-
Wearing full PPE, contain and absorb the spill using a finely-powdered, liquid-binding material such as diatomite[1].
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials, including the absorbent, into a designated, sealed container for hazardous waste disposal[1].
-
Prevent the spill from entering drains or water courses[1].
Step 4: Disposal
-
All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal facility[1].
-
Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects[1].
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
